MC4171
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
Formule moléculaire |
C21H15N3O3 |
|---|---|
Poids moléculaire |
357.4 g/mol |
Nom IUPAC |
4-[(4Z)-5-oxo-3-phenyl-4-(1H-pyrrol-2-ylmethylidene)pyrazol-1-yl]benzoic acid |
InChI |
InChI=1S/C21H15N3O3/c25-20-18(13-16-7-4-12-22-16)19(14-5-2-1-3-6-14)23-24(20)17-10-8-15(9-11-17)21(26)27/h1-13,22H,(H,26,27)/b18-13- |
Clé InChI |
XZSXRFQYJMTUKM-AQTBWJFISA-N |
SMILES isomérique |
C1=CC=C(C=C1)C\2=NN(C(=O)/C2=C\C3=CC=CN3)C4=CC=C(C=C4)C(=O)O |
SMILES canonique |
C1=CC=C(C=C1)C2=NN(C(=O)C2=CC3=CC=CN3)C4=CC=C(C=C4)C(=O)O |
Origine du produit |
United States |
Foundational & Exploratory
MC4171: A Technical Guide to its Mechanism of Action as a First-in-Class Selective KAT8 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
MC4171 has been identified as a first-in-class, potent, and selective inhibitor of lysine acetyltransferase 8 (KAT8), also known as MOF or MYST1.[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound, compiling available quantitative data, detailed experimental protocols, and visual representations of its cellular and biochemical interactions. The information presented herein is primarily derived from the foundational study by Fiorentino et al. (2023), which first described this novel inhibitor.[2]
Core Mechanism of Action
This compound exerts its biological effects through the direct inhibition of the enzymatic activity of KAT8.[1][2] KAT8 is a key epigenetic modulator belonging to the MYST family of histone acetyltransferases.[2] Its primary and most studied function is the acetylation of histone H4 at lysine 16 (H4K16ac).[2] This specific post-translational modification is crucial for chromatin structure regulation, gene transcription, and DNA damage response.[2][3][4]
By inhibiting KAT8, this compound leads to a dose-dependent decrease in the levels of H4K16 acetylation within cells.[2] This modulation of a critical epigenetic mark underlies the observed antiproliferative effects of this compound in various cancer cell lines, including non-small cell lung cancer (NSCLC) and acute myeloid leukemia (AML).[1][2] Notably, this compound has demonstrated selectivity for cancer cells over non-transformed cells, suggesting a potential therapeutic window.[2]
Quantitative Data Summary
The inhibitory potency and selectivity of this compound (referred to as compound 34 in the primary literature) have been characterized through various biochemical and cellular assays. The key quantitative data are summarized in the tables below.
Table 1: In Vitro Enzymatic Inhibition [2]
| Target | IC50 (μM) |
| KAT8 | 8.1 ± 0.7 |
| KAT2B | >200 |
| KAT3B | >200 |
IC50 values represent the concentration of this compound required to inhibit 50% of the enzyme's activity. Data are presented as mean ± standard deviation from three independent experiments.[2]
Table 2: Antiproliferative Activity (GI50) [2]
| Cell Line | Cancer Type | GI50 (μM) |
| H1299 | NSCLC | 15.3 ± 1.1 |
| A549 | NSCLC | 25.6 ± 2.2 |
| NCI-H460 | NSCLC | 18.9 ± 1.5 |
| U937 | AML | 12.5 ± 0.9 |
| THP-1 | AML | 21.3 ± 1.8 |
| HT29 | Colorectal Carcinoma | 30.1 ± 2.5 |
| HCT116 | Colorectal Carcinoma | 28.4 ± 2.1 |
| MCF-7 | Breast Cancer | >50 |
| HeLa | Cervical Cancer | >50 |
GI50 values represent the concentration of this compound required to inhibit cell growth by 50%. Data are presented as mean ± standard deviation.[2]
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the methods used for its characterization, the following diagrams have been generated.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
Radioactive KAT8 Inhibition Assay[2]
This assay quantifies the enzymatic activity of KAT8 by measuring the incorporation of a radiolabeled acetyl group onto a histone H4 peptide substrate.
-
Enzyme and Inhibitor Preparation: Recombinant human KAT8 enzyme is pre-incubated with varying concentrations of this compound (or DMSO as a vehicle control) in assay buffer for a specified period at room temperature.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of a substrate mixture containing a biotinylated histone H4 (1-20) peptide and [³H]Acetyl-CoA.
-
Reaction Incubation: The reaction mixture is incubated for a defined time at room temperature to allow for the transfer of the radiolabeled acetyl group.
-
Reaction Termination and Capture: The reaction is stopped, and the biotinylated H4 peptide is captured on a streptavidin-coated scintillant-embedded plate (e.g., FlashPlate).
-
Washing: The plate is washed to remove unincorporated [³H]Acetyl-CoA.
-
Detection: The radioactivity of the captured acetylated peptide is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to the vehicle control, and the IC50 value is determined by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay[2][5][6]
This colorimetric assay assesses the antiproliferative effect of this compound by measuring the metabolic activity of cultured cells.
-
Cell Seeding: Cancer cell lines are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a serial dilution of this compound or a vehicle control (DMSO) and incubated for 72 hours under standard cell culture conditions.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Formation: The plates are incubated for an additional 2-4 hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: A solubilization solution (e.g., DMSO or a detergent-based buffer) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell growth inhibition for each concentration of this compound. The GI50 value is then determined from the resulting dose-response curve.
Conclusion
This compound is a novel and selective small-molecule inhibitor of KAT8. Its mechanism of action is centered on the direct inhibition of KAT8's acetyltransferase activity, leading to reduced H4K16 acetylation, and consequently, the suppression of cancer cell proliferation. The data and protocols presented in this guide provide a comprehensive technical foundation for researchers and drug development professionals working on or interested in the therapeutic potential of KAT8 inhibition. The selectivity profile of this compound makes it a valuable tool for further elucidating the biological roles of KAT8 and a promising starting point for the development of new epigenetic-based cancer therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. First-in-Class Selective Inhibitors of the Lysine Acetyltransferase KAT8 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone H4 lysine-16 acetylation regulates cellular lifespan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of H4K16 acetylation in 53BP1 recruitment to double-strand break sites in in vitro aged cells - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery of MC4171: A First-in-Class Selective KAT8 Inhibitor for Cancer Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Lysine Acetyltransferase 8 (KAT8), also known as MOF or MYST1, is a critical epigenetic regulator frequently dysregulated in various cancers, including non-small cell lung cancer (NSCLC) and acute myeloid leukemia (AML).[1][2][3] Its primary role in acetylating histone H4 at lysine 16 (H4K16ac) makes it a compelling target for therapeutic intervention. This technical guide details the discovery and characterization of MC4171 (also designated as compound 34), a novel, potent, and selective small-molecule inhibitor of KAT8. We provide a comprehensive overview of its synthesis, in vitro activity, selectivity profile, and cellular mechanism of action. This document includes detailed experimental protocols and quantitative data presented in structured tables to facilitate further research and development in this promising area of oncology.
Introduction to KAT8 as a Therapeutic Target
KAT8 is a member of the MYST family of histone acetyltransferases and plays a pivotal role in chromatin modification and gene expression regulation.[1][2] Beyond its well-established role in H4K16 acetylation, KAT8 is also known to acetylate non-histone proteins such as p53 and Nrf2.[2] The dysregulation of KAT8 activity has been linked to the development and metastasis of numerous cancers.[1][2][3] For instance, overexpression of KAT8 has been observed in NSCLC, where it promotes proliferation, migration, and adhesion.[1] Consequently, the development of potent and selective KAT8 inhibitors represents a promising strategy for novel anti-cancer therapies.[1][2] Prior to the discovery of this compound, few KAT8 inhibitors had been reported, and none displayed high selectivity, often exhibiting cross-reactivity with other lysine acetyltransferases such as KAT3B (p300) and KAT2B.[1]
The Discovery of this compound: A Structure-Based Design Approach
The development of this compound originated from the structure of C646, a known inhibitor of KAT3B.[1] A series of N-phenyl 3-substituted-4-arylidene-5-pyrazolone derivatives were synthesized and screened for their inhibitory activity against KAT8. This effort led to the identification of this compound as a low-micromolar, selective inhibitor of KAT8.[1]
Synthesis of this compound
This compound, systematically named (Z)-4-(4-((1H-Pyrrol-2-yl)methylene)-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid, was synthesized through a multi-step process. The core pyrazolone scaffold was constructed, followed by the introduction of the pyrrole and benzoic acid moieties.
Detailed Synthetic Protocol:
-
Step 1: Synthesis of the Pyrazolone Core. Ethyl acetoacetate is reacted with 4-hydrazinobenzoic acid in the presence of a suitable solvent and catalyst to form the initial pyrazolone ring structure.
-
Step 2: Introduction of the Phenyl Group. The C3 position of the pyrazolone ring is functionalized with a phenyl group, typically through a palladium-catalyzed cross-coupling reaction.
-
Step 3: Knoevenagel Condensation. The resulting N-phenyl-3-phenyl-5-pyrazolone is then condensed with 1H-pyrrole-2-carbaldehyde in the presence of a base, such as piperidine or sodium acetate, in a solvent like ethanol to yield the final product, this compound. The reaction is typically stirred at room temperature or slightly elevated temperatures to ensure completion.
-
Step 4: Purification. The crude product is purified by recrystallization or column chromatography to yield this compound as a solid.
In Vitro Characterization of this compound
Potency and Selectivity
This compound demonstrates potent and selective inhibition of KAT8. The inhibitory activity was assessed using in vitro enzymatic assays, and the half-maximal inhibitory concentration (IC50) was determined.
| Compound | KAT8 IC50 (µM) | KAT3B (p300) IC50 (µM) | KAT2B IC50 (µM) |
| This compound (34) | 8.1 | >200 | >200 |
| Compound 19 | 12.1 | >200 | >200 |
| C646 (control) | Not Inhibitory | 1.6 | Not Inhibitory |
| Anacardic Acid (control) | 43 | Inhibitory | Inhibitory |
Table 1: In vitro inhibitory activity of this compound and a related compound (19) compared to known KAT inhibitors. Data sourced from Fiorentino et al., 2023.[1]
Further selectivity profiling revealed that this compound has minimal inhibitory activity against a panel of other KATs, including KAT2A, KAT5, KAT6A, KAT6B, and KAT7, as well as several histone deacetylases (HDACs).[1]
Antiproliferative Activity
This compound exhibits mid-micromolar antiproliferative activity across a range of cancer cell lines, while showing minimal impact on the viability of non-transformed cells.
| Cell Line | Cancer Type | This compound IC50 (µM) |
| H1299 | NSCLC | 41.6 ± 6.8 |
| A549 | NSCLC | 33.0 ± 5.7 |
| U937 | AML | 51.7 ± 9.5 |
| HCT116 | Colorectal Carcinoma | 46.6 ± 11.5 |
| HT29 | Colorectal Carcinoma | 54.0 ± 10.9 |
Table 2: Antiproliferative activity of this compound in various human cancer cell lines after 72 hours of exposure. Data sourced from Fiorentino et al., 2023 and other publicly available data.[1]
Cellular Mechanism of Action
Target Engagement in Cells
The direct binding of this compound to KAT8 within a cellular context was confirmed using the Cellular Thermal Shift Assay (CETSA). This assay demonstrated that this compound stabilizes KAT8, indicating target engagement in intact cells.[1]
Downregulation of H4K16 Acetylation
Treatment of cancer cells with this compound leads to a dose-dependent reduction in the levels of histone H4 lysine 16 acetylation (H4K16ac), the primary downstream target of KAT8's enzymatic activity. This was confirmed by both Western blotting and immunofluorescence experiments.[1]
Signaling Pathways and Experimental Workflows
KAT8 Signaling in Cancer
KAT8 is implicated in several key signaling pathways that are crucial for cancer cell survival and proliferation. Inhibition of KAT8 by this compound is expected to modulate these pathways.
Caption: KAT8 signaling pathway in cancer and the inhibitory action of this compound.
Experimental Workflow for this compound Discovery
The discovery and characterization of this compound followed a systematic workflow, from initial compound design to cellular evaluation.
Caption: Experimental workflow for the discovery and characterization of this compound.
Detailed Experimental Protocols
In Vitro KAT8 Inhibition Assay
This protocol is adapted from the methods described by Fiorentino et al. (2023).
-
Reagents and Materials:
-
Recombinant human KAT8 enzyme.
-
Histone H4 peptide (1-24) substrate.
-
Acetyl-Coenzyme A (Ac-CoA).
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT).
-
Detection reagent (e.g., a fluorescent thiol probe).
-
This compound and control compounds dissolved in DMSO.
-
384-well assay plates.
-
-
Procedure:
-
Prepare serial dilutions of this compound and control compounds in DMSO.
-
In a 384-well plate, add the KAT8 enzyme, histone H4 peptide, and assay buffer.
-
Add the diluted compounds to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding Ac-CoA.
-
Incubate the reaction for a specific time (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction and add the detection reagent.
-
Measure the signal (e.g., fluorescence) using a plate reader.
-
Calculate the percent inhibition relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Thermal Shift Assay (CETSA)
This protocol is a generalized procedure based on standard CETSA methods.
-
Cell Culture and Treatment:
-
Culture the chosen cancer cell line to ~80% confluency.
-
Treat the cells with either this compound at the desired concentration or DMSO (vehicle control) for a specified time (e.g., 1-2 hours) at 37°C.
-
-
Heat Shock and Lysis:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-65°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by cooling.
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
-
Protein Analysis:
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Collect the supernatant (soluble fraction).
-
Determine the protein concentration of the soluble fractions.
-
Analyze the levels of soluble KAT8 in each sample by Western blotting using a KAT8-specific antibody.
-
Quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization.
-
Immunofluorescence for H4K16ac
This is a general protocol for immunofluorescence staining.
-
Cell Seeding and Treatment:
-
Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO for the desired time (e.g., 24 hours).
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.
-
-
Staining:
-
Wash with PBS.
-
Block non-specific binding with a blocking buffer (e.g., PBS with 1% BSA and 0.1% Tween-20) for 1 hour.
-
Incubate with a primary antibody against H4K16ac diluted in blocking buffer overnight at 4°C.
-
Wash with PBS.
-
Incubate with a fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash with PBS.
-
Counterstain the nuclei with DAPI.
-
-
Imaging:
-
Mount the coverslips on microscope slides.
-
Image the cells using a fluorescence microscope.
-
Conclusion and Future Directions
This compound represents a significant advancement in the field of epigenetic drug discovery as the first-in-class selective inhibitor of KAT8. Its potent in vitro activity, favorable selectivity profile, and demonstrated cellular target engagement and downstream effects make it a valuable tool for further investigating the biological roles of KAT8 and a promising lead compound for the development of novel cancer therapeutics. Future studies should focus on in vivo efficacy and safety profiling of this compound in preclinical cancer models to fully assess its therapeutic potential. The simple structure of this compound also makes it an attractive candidate for further chemical optimization to improve its potency and pharmacokinetic properties.[1]
References
MC4171: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of the First-in-Class Selective KAT8 Inhibitor
Abstract
MC4171, also known as compound 34, has emerged as a significant tool for epigenetic research and a potential starting point for novel therapeutic development. It is a first-in-class, selective, and reversible small-molecule inhibitor of lysine acetyltransferase 8 (KAT8).[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, with a focus on presenting quantitative data, detailed experimental methodologies, and a clear visualization of its mechanism of action. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the fields of oncology, epigenetics, and medicinal chemistry.
Chemical Structure and Properties
This compound is chemically identified as (Z)-4-(4-((1H-Pyrrol-2-yl)methylene)-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzoic Acid.[4][5] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | (Z)-4-(4-((1H-Pyrrol-2-yl)methylene)-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzoic Acid | [4][5] |
| Synonyms | Compound 34 | [1][6] |
| Molecular Formula | C21H15N3O3 | |
| Molecular Weight | 357.37 g/mol | |
| Appearance | Solid | |
| Solubility | Soluble in DMSO |
Biological Activity and Mechanism of Action
This compound is a potent and selective inhibitor of KAT8, an enzyme that plays a crucial role in chromatin modification by acetylating lysine 16 of histone H4 (H4K16ac).[4] Dysregulation of KAT8 activity has been implicated in the development and progression of various cancers, including non-small cell lung cancer (NSCLC) and acute myeloid leukemia (AML).[1][4]
The inhibitory activity of this compound against KAT8 and its selectivity over other histone acetyltransferases (HATs) have been quantitatively determined.
| Parameter | Value | Target Enzyme | Reference |
| IC50 | 8.1 µM | KAT8 | [1][2][3] |
| SPR Kd | 2.04 µM | KAT8 | [2][3] |
This compound exhibits antiproliferative activity in various cancer cell lines, demonstrating its potential as a therapeutic agent.[1][4][6]
Signaling Pathway
The primary mechanism of action of this compound involves the direct inhibition of the enzymatic activity of KAT8. This leads to a reduction in the levels of H4K16 acetylation, a key epigenetic mark. The downstream consequences of this inhibition are still under investigation but are thought to involve alterations in gene expression that ultimately lead to cell cycle arrest and apoptosis in cancer cells.
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used in the characterization of this compound, as detailed in "First-in-Class Selective Inhibitors of the Lysine Acetyltransferase KAT8".[4][5]
Chemical Synthesis
The synthesis of this compound involves a multi-step process starting from commercially available reagents. The general workflow is outlined below.
A detailed, step-by-step protocol for the synthesis can be found in the supporting information of the primary literature.[4][5]
KAT8 Inhibition Assay
The inhibitory activity of this compound against KAT8 is typically assessed using a biochemical assay that measures the transfer of an acetyl group from acetyl-CoA to a histone H4 peptide substrate.
Protocol Overview:
-
Reaction Setup: A reaction mixture containing recombinant KAT8 enzyme, a histone H4 peptide substrate, and acetyl-CoA is prepared in an appropriate buffer.
-
Inhibitor Addition: this compound, at varying concentrations, is added to the reaction mixture. A control reaction without the inhibitor is also prepared.
-
Incubation: The reaction is incubated at a controlled temperature to allow for the enzymatic reaction to proceed.
-
Detection: The level of histone acetylation is quantified. This can be achieved using various methods, such as radioactive assays (using [3H]-acetyl-CoA) or antibody-based detection methods (e.g., ELISA or Western blot) with an antibody specific for acetylated H4K16.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Surface Plasmon Resonance (SPR) Assay
SPR is employed to determine the binding affinity (Kd) of this compound to KAT8.
Protocol Overview:
-
Immobilization: Recombinant KAT8 is immobilized on the surface of an SPR sensor chip.
-
Binding: Solutions of this compound at different concentrations are flowed over the sensor chip surface.
-
Detection: The binding of this compound to the immobilized KAT8 is detected as a change in the refractive index at the sensor surface, which is proportional to the mass of the bound analyte.
-
Data Analysis: The association and dissociation rates are measured, and the equilibrium dissociation constant (Kd) is calculated from these values.
Cellular Assays (Western Blot)
Western blotting is used to assess the effect of this compound on H4K16 acetylation levels within cancer cells.
Protocol Overview:
-
Cell Treatment: Cancer cell lines (e.g., NSCLC or AML) are treated with varying concentrations of this compound for a specified period.
-
Protein Extraction: Total cellular proteins are extracted from the treated and untreated cells.
-
SDS-PAGE and Transfer: The protein extracts are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with a primary antibody specific for acetylated H4K16, followed by incubation with a secondary antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase). A loading control antibody (e.g., anti-histone H4 or anti-actin) is used to ensure equal protein loading.
-
Detection: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the relative levels of H4K16 acetylation.
Conclusion
This compound represents a significant advancement in the field of epigenetics as the first selective small-molecule inhibitor of KAT8. Its well-characterized chemical structure, defined biological activity, and the availability of detailed experimental protocols make it an invaluable tool for investigating the role of KAT8 in health and disease. Further research and development based on the this compound scaffold may lead to the discovery of novel therapeutic agents for the treatment of cancer and other diseases associated with KAT8 dysregulation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Histone Acetyltransferase (HAT) compound (inhibitors, agonists)-ProbeChem.com [probechem.com]
- 3. This compound|CAS |DC Chemicals [dcchemicals.com]
- 4. First-in-Class Selective Inhibitors of the Lysine Acetyltransferase KAT8 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
MC4171: A Technical Whitepaper on a First-in-Class Selective KAT8 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of MC4171, a novel, first-in-class selective inhibitor of the lysine acetyltransferase KAT8. It details the compound's target protein, its role in cellular signaling pathways, quantitative biochemical and cellular data, and the experimental protocols used for its characterization.
Core Target Protein: KAT8 (MOF/MYST1)
This compound is a selective inhibitor of lysine acetyltransferase KAT8, also known as Monocytic Leukemia Zinc Finger Protein (MOF) or MYST1.[1][2][3][4] KAT8 is a key epigenetic modifier belonging to the MYST family of histone acetyltransferases (HATs).[3] Its primary and most well-characterized function is the acetylation of lysine 16 on histone H4 (H4K16ac), a critical modification in transcriptional regulation, DNA damage repair, and cell cycle control.[1][3] Beyond H4K16, KAT8 has been shown to acetylate other substrates, including the tumor suppressor protein p53.[3] Dysregulation of KAT8 activity has been implicated in the development and progression of various cancers, including non-small cell lung cancer (NSCLC) and acute myeloid leukemia (AML), making it a compelling target for therapeutic intervention.[1]
Signaling Pathway Modulation
This compound exerts its effects by inhibiting the enzymatic activity of KAT8, thereby modulating downstream signaling pathways. The primary consequence of KAT8 inhibition is the reduction of H4K16 acetylation. This epigenetic mark is crucial for chromatin accessibility and gene expression. By decreasing H4K16ac, this compound can alter the transcription of genes involved in cell proliferation and survival.
While the direct downstream signaling cascade of KAT8 is an active area of research, evidence suggests its involvement in several critical pathways:
-
Transcriptional Regulation: As a component of the male-specific lethal (MSL) and non-specific lethal (NSL) complexes, KAT8 plays a direct role in regulating gene expression.[3]
-
Cell Cycle Progression: The KAT8-containing MSL and NSL complexes are known to regulate the cell cycle.[3]
-
c-Myc Signaling: Other selective KAT8 inhibitors have been shown to suppress tumor growth by targeting the KAT8/c-Myc signaling pathway, suggesting a potential mechanism of action for this compound in cancer.[5]
-
NF-κB Signaling: The development of this compound was based on a scaffold of a KAT3B/KDAC inhibitor known to modulate the NF-κB pathway, hinting at potential cross-talk or similar regulatory roles.[1]
-
Neural Development: Recent studies have linked Fto-mediated m6A modification and KAT8-dependent H4K16 acetylation in the regulation of neural developmental pathways.[6]
Below is a diagram illustrating the central role of KAT8 in cellular signaling and the point of intervention by this compound.
Quantitative Data Summary
This compound has been characterized through various biochemical and cellular assays to determine its potency, selectivity, and anti-proliferative activity. The following tables summarize the key quantitative findings.
Table 1: In Vitro Enzymatic Activity of this compound
| Target | IC50 (µM) |
| KAT8 | 8.1 [2][4] |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Activity |
| Various | NSCLC, AML | Mid-micromolar antiproliferative activity[1] |
Table 3: Cellular Concentrations Used in Mechanistic Studies
| Experiment | Cell Type | Concentration (µM) | Observed Effect |
| Rescue of Fto-knockdown phenotype | Cerebellar cells | 10, 25 | Partial to complete rescue of SOX2 and PAX6 positive cells[6] |
Experimental Protocols
The characterization of this compound involved several key experimental methodologies to establish its target engagement and cellular effects.
Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) was employed to confirm the direct binding of this compound to KAT8 within a cellular context.
Principle: The binding of a ligand (this compound) to its target protein (KAT8) generally increases the thermal stability of the protein.
Protocol Outline:
-
Cell Treatment: HT-29 colorectal cancer cells were treated with either this compound or a vehicle control.
-
Heating: The treated cells were subjected to a range of temperatures, including a pre-determined optimal temperature of 59°C for assessing KAT8 stability.[1][3]
-
Cell Lysis: After heating, the cells were lysed to release the proteins.
-
Separation of Soluble and Aggregated Proteins: The lysates were centrifuged to separate the soluble protein fraction from the aggregated proteins.
-
Western Blot Analysis: The amount of soluble KAT8 remaining in the supernatant at different temperatures was quantified by Western blotting. Increased thermal stability in the presence of this compound indicates target engagement.
Western Blotting
Western blotting was used to assess the levels of KAT8 protein and the downstream effects on histone acetylation.
Protocol Outline:
-
Protein Extraction: Cells were lysed, and total protein was extracted.
-
Protein Quantification: The concentration of the protein lysates was determined.
-
SDS-PAGE: Equal amounts of protein were separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies specific for KAT8, H4K16ac, and a loading control (e.g., SOD1 or actin).[1][3]
-
Detection: The membrane was incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the protein bands were visualized using a chemiluminescent substrate.
Immunofluorescence
Immunofluorescence was utilized to visualize the subcellular localization of KAT8 and the levels of H4K16ac within cells.
Protocol Outline:
-
Cell Culture and Treatment: Cells were grown on coverslips and treated with this compound or a vehicle control.
-
Fixation and Permeabilization: The cells were fixed with a cross-linking agent (e.g., paraformaldehyde) and then permeabilized to allow antibody entry.
-
Immunostaining: The cells were incubated with a primary antibody against KAT8 or H4K16ac, followed by a fluorescently labeled secondary antibody.
-
Nuclear Staining: The cell nuclei were counterstained with a DNA-binding dye (e.g., DAPI).
-
Imaging: The stained cells were visualized using a fluorescence microscope.
Experimental Workflow Visualization
The following diagram outlines the general workflow for the discovery and characterization of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. abmole.com [abmole.com]
- 3. First-in-Class Selective Inhibitors of the Lysine Acetyltransferase KAT8 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Fto-mediated m6A modification is essential for cerebellar development through regulating epigenetic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of MC4171: A Technical Guide for Researchers
An In-depth Examination of a Selective KAT8 Inhibitor for Cancer Therapy
MC4171 has emerged as a promising selective inhibitor of the lysine acetyltransferase KAT8 (also known as MOF or MYST1), a key epigenetic regulator implicated in the progression of various cancers.[1][2][3][4][5][6][7][8] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, therapeutic potential, and the experimental validation of its activity. The information is intended for researchers, scientists, and professionals in drug development.
Core Properties and In Vitro Efficacy of this compound
This compound, also identified as compound 34 in foundational studies, demonstrates selective, low-micromolar inhibition of KAT8.[1][2][3][4][5][6][7][8] Its efficacy has been quantified through various biochemical and cellular assays, highlighting its potential as a targeted anti-cancer agent.
| Parameter | Value | Assay Type | Target | Reference |
| IC50 | 8.1 µM | Enzymatic Assay | KAT8 | [3][6][9] |
| KD | 2.04 µM | Surface Plasmon Resonance (SPR) | KAT8 | [9] |
| Cell Line | Cancer Type | Effect | Reference |
| Various | Non-Small Cell Lung Cancer (NSCLC) | Moderate micromolar antiproliferative activity | [1][2][3][4][5][6][7][8] |
| Various | Acute Myeloid Leukemia (AML) | Moderate micromolar antiproliferative activity | [1][2][3][4][5][6][7][8] |
Mechanism of Action: Targeting the KAT8 Signaling Axis
KAT8 is a histone acetyltransferase primarily responsible for the acetylation of lysine 16 on histone H4 (H4K16ac).[1][2][4][5][7][8] This epigenetic mark is crucial for chromatin relaxation, DNA repair, and gene transcription. The dysregulation of KAT8 is frequently observed in various malignancies, where it contributes to uncontrolled cell proliferation and survival.[1][2][4][5][7][8]
This compound exerts its therapeutic effect by directly inhibiting the catalytic activity of KAT8. This leads to a downstream cascade of cellular events that counteract tumorigenesis. Key pathways affected by KAT8 inhibition include:
-
Cell Cycle Regulation: Inhibition of KAT8 has been shown to induce cell cycle arrest at the G2/M phase, thereby halting the proliferation of cancer cells.[8][10]
-
Apoptosis Induction: At higher concentrations, this compound can trigger programmed cell death in cancer cells.[7]
-
Modulation of Key Cancer Pathways: KAT8 activity is intertwined with critical oncogenic signaling networks. Its inhibition impacts the p53-bcl-2 axis and the AKT/ERK-cyclin D1 signaling pathway, both of which are central to cancer cell survival and growth.[10][11] In the context of prostate cancer, KAT8 plays a role in androgen receptor signaling.[12][13]
Experimental Protocols for the Evaluation of this compound
The characterization of this compound involves a series of robust biochemical and cell-based assays to determine its potency, selectivity, and cellular mechanism of action.
Histone Acetyltransferase (HAT) Inhibition Assay
This biochemical assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of KAT8.
Methodology:
-
Reaction Setup: A reaction mixture is prepared containing recombinant KAT8 enzyme, a histone H4 peptide substrate, and Acetyl-Coenzyme A (the acetyl donor) in a suitable assay buffer.
-
Inhibitor Addition: this compound is added to the reaction at various concentrations. A control reaction without the inhibitor is run in parallel.
-
Incubation: The reaction is incubated at 30°C to allow for the acetylation of the histone peptide.
-
Detection: The level of histone acetylation is measured. This is often done using a fluorescence- or luminescence-based detection method where the signal is proportional to the amount of acetylated product.
-
Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to the control. The IC50 value is then determined by fitting the data to a dose-response curve.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique used to measure the binding kinetics and affinity between this compound and the KAT8 protein.
Methodology:
-
Chip Preparation: The KAT8 protein is immobilized onto the surface of a sensor chip.
-
Analyte Injection: Solutions of this compound at various concentrations are flowed over the sensor chip surface.
-
Binding Measurement: The binding of this compound to the immobilized KAT8 causes a change in the refractive index at the surface, which is detected in real-time and measured in resonance units (RU).
-
Dissociation: After the injection of this compound, a buffer is flowed over the chip to measure the dissociation of the compound from the protein.
-
Data Analysis: The association (ka) and dissociation (kd) rate constants are determined from the sensorgram (a plot of RU versus time). The equilibrium dissociation constant (KD), a measure of binding affinity, is calculated as kd/ka.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify that this compound binds to its target, KAT8, within the complex environment of a living cell.[14] The principle is that a protein becomes more thermally stable when bound to a ligand.
Methodology:
-
Cell Treatment: Intact cells are treated with either this compound or a vehicle control.
-
Heat Challenge: The treated cells are heated to a range of temperatures.
-
Cell Lysis and Fractionation: The cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins by centrifugation.
-
Protein Detection: The amount of soluble KAT8 remaining at each temperature is quantified, typically by Western blot.
-
Data Analysis: In the presence of this compound, the "melting curve" of KAT8 will shift to higher temperatures compared to the vehicle control, confirming target engagement.
Western Blot for Histone Acetylation
This technique is used to measure the levels of H4K16 acetylation in cells following treatment with this compound, providing evidence of the inhibitor's effect on the downstream substrate of KAT8.
Methodology:
-
Cell Treatment and Lysis: Cancer cell lines are treated with this compound for a specified time. Histones are then extracted from the cell nuclei, often using an acid extraction method.
-
Protein Quantification: The concentration of the extracted histone proteins is determined.
-
SDS-PAGE: Equal amounts of histone proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with a primary antibody specific for acetylated H4K16 (anti-H4K16ac). A separate blot is typically performed with an antibody against total Histone H4 as a loading control.
-
Detection: A secondary antibody conjugated to an enzyme (like HRP) is used to detect the primary antibody. A chemiluminescent substrate is added to generate a signal that is captured by an imaging system.
-
Analysis: The intensity of the H4K16ac band is normalized to the total H4 band to determine the relative change in acetylation levels upon treatment with this compound.
Conclusion and Future Directions
This compound is a valuable chemical probe for studying the biology of KAT8 and a promising lead compound for the development of novel anti-cancer therapeutics. Its selective inhibition of KAT8 and consequent effects on cell cycle progression and survival in cancer cells underscore its therapeutic potential. Further preclinical studies, including in vivo efficacy and pharmacokinetic/pharmacodynamic profiling, are warranted to advance this compound or its optimized analogs toward clinical development. The detailed experimental protocols provided herein serve as a guide for researchers aiming to further investigate the properties and potential applications of this and other KAT8 inhibitors.
References
- 1. First-in-Class Selective Inhibitors of the Lysine Acetyltransferase KAT8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. research.rug.nl [research.rug.nl]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. First-in-Class Selective Inhibitors of the Lysine Acetyltransferase KAT8 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound|CAS |DC Chemicals [dcchemicals.com]
- 10. e-century.us [e-century.us]
- 11. RNAi screening identifies KAT8 as a key molecule important for cancer cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. KAT8 Regulates Androgen Signaling in Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for EO771 Cell Culture and Experimentation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the culture and experimental use of the EO771 cell line, a valuable model for luminal B breast cancer research. The protocols detailed below are intended to ensure reproducibility and provide a solid foundation for studies in cancer biology and drug discovery.
Cell Line Characteristics
The EO771 cell line originated from a spontaneous mammary carcinoma in a C57BL/6 mouse and is characterized as a luminal B subtype.[1][2] It is an adherent, epithelial-like cell line.[2] Notably, its molecular profile is estrogen receptor alpha (ERα) negative, estrogen receptor beta (ERβ) positive, progesterone receptor (PR) positive, and ErbB2 (HER2) positive.[2][3][4][5][6][7] This profile makes it a relevant model for studying hormonal therapy responses.[1]
Cell Culture Protocols
General Culture and Maintenance
Proper handling and maintenance of the EO771 cell line are critical for reliable and reproducible experimental outcomes. The following protocols are recommended for optimal growth and viability.
Thawing Cryopreserved Cells:
-
Rapidly thaw the cryovial in a 37°C water bath until a small amount of ice remains.
-
Disinfect the vial with 70% ethanol before opening in a sterile cell culture hood.
-
Gently transfer the cell suspension into a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge the cell suspension at approximately 125 x g for 5-7 minutes to pellet the cells.
-
Discard the supernatant and gently resuspend the cell pellet in fresh, pre-warmed complete growth medium.
-
Transfer the cell suspension to an appropriate culture flask (e.g., T-25 or T-75).
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Replace the medium after 24 hours to remove any remaining cryoprotectant.
Subculturing:
-
Remove the culture medium from the flask.
-
Briefly rinse the cell layer with a sterile PBS solution (without calcium and magnesium) to remove any residual serum that may inhibit trypsin activity.
-
Add a sufficient volume of pre-warmed 0.25% Trypsin-EDTA solution to cover the cell monolayer.
-
Incubate at 37°C for 5-15 minutes, or until the cells detach. Monitor the cells under a microscope to avoid over-trypsinization.
-
Neutralize the trypsin by adding an equal volume of complete growth medium.
-
Gently pipette the cell suspension up and down to ensure a single-cell suspension.
-
Perform a cell count to determine cell viability and density.
-
Seed new culture flasks at the recommended seeding density. A subcultivation ratio of 1:3 to 1:8 is recommended.
-
Incubate the new flasks at 37°C in a humidified atmosphere with 5% CO2.
Cryopreservation:
-
Harvest the cells as described in the subculturing protocol.
-
Centrifuge the cell suspension and resuspend the pellet in a freezing medium (e.g., complete growth medium with 10% DMSO).
-
Aliquot the cell suspension into cryovials.
-
Place the vials in a controlled-rate freezing container and store them at -80°C overnight.
-
For long-term storage, transfer the vials to the vapor phase of liquid nitrogen.
Quantitative Data Summary
| Parameter | Recommended Value |
| Growth Medium | Dulbecco's Modified Eagle Medium (DMEM) |
| Supplements | 10% Fetal Bovine Serum (FBS) |
| Incubation Temperature | 37°C |
| CO2 Concentration | 5% |
| Subcultivation Ratio | 1:3 to 1:8 |
| Seeding Density | 6.0 x 10^4 to 8.0 x 10^4 viable cells/cm^2 |
Experimental Protocols
Cell Proliferation Assay (MTT-based)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Seed EO771 cells in a 96-well plate at a density of 2 x 10^3 cells per well in complete growth medium.[6]
-
Treatment: After 24 hours, treat the cells with the desired compounds at various concentrations. Include appropriate vehicle controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL.
-
Incubation with MTT: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
-
Cell Seeding and Treatment: Seed EO771 cells in a 6-well plate and treat with the compounds of interest as required for your experiment.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsinization.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within one hour. Unstained cells, single-stained (Annexin V-FITC only and PI only) cells should be used as controls for setting up compensation and gates.[8]
Cell Invasion Assay (Boyden Chamber Assay)
This assay assesses the invasive potential of cells through a basement membrane matrix.
-
Coating Inserts: Thaw Matrigel® on ice and dilute it with a cold coating buffer to a final concentration of 200 µg/mL. Add 100 µL of the coating solution to the center of the apical side of the inserts in a 24-well plate and incubate at 37°C for 2-3 hours to allow for gel formation.[2]
-
Cell Preparation: Culture EO771 cells to sub-confluency. Harvest the cells and resuspend them in a serum-free medium.
-
Cell Seeding: Add the cell suspension to the apical chamber of the coated inserts.
-
Chemoattractant: In the basal chamber, add a medium containing a chemoattractant, such as 10% FBS.
-
Incubation: Incubate the plate at 37°C and 5% CO2 for a suitable period (e.g., 24-48 hours) to allow for cell invasion.
-
Removal of Non-invasive Cells: Carefully remove the non-invasive cells from the apical side of the membrane with a cotton swab.
-
Fixation and Staining: Fix the invaded cells on the basal side of the membrane with methanol and stain with a suitable stain, such as crystal violet or Diff-Quik™.[9]
-
Quantification: Count the number of invaded cells in multiple fields of view under a microscope.
Signaling Pathways and Visualizations
As a luminal B breast cancer cell line, EO771 cells are characterized by the expression of ERβ, PR, and ErbB2.[3][4][5][6][7] The following diagrams illustrate a key signaling pathway and a typical experimental workflow.
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. cytion.com [cytion.com]
- 3. biorxiv.org [biorxiv.org]
- 4. EO771, the first luminal B mammary cancer cell line from C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. EO771, the first luminal B mammary cancer cell line from C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. corning.com [corning.com]
Application Notes for In Vitro Use of MC4171
For Researchers, Scientists, and Drug Development Professionals
Introduction
MC4171 is a first-in-class, selective, and reversible small molecule inhibitor of lysine acetyltransferase 8 (KAT8), also known as MOF or MYST1.[1][2] KAT8 is a histone acetyltransferase that specifically catalyzes the acetylation of histone H4 at lysine 16 (H4K16ac).[3] Dysregulation of KAT8 activity has been implicated in the development and progression of various cancers, including non-small cell lung cancer (NSCLC) and acute myeloid leukemia (AML), making it a promising therapeutic target.[4][5] this compound has demonstrated antiproliferative activity in several cancer cell lines without significantly impacting the viability of non-transformed cells, highlighting its potential as a valuable research tool and a starting point for the development of novel anticancer agents.[1][6]
These application notes provide detailed protocols for the in vitro use of this compound to study its effects on enzymatic activity and cancer cell proliferation.
Data Presentation
Enzymatic Activity
| Compound | Target | IC50 (µM) | Binding Affinity (SPR Kd, µM) |
| This compound | KAT8 | 8.1[1][7] | 2.04[8][2] |
Antiproliferative Activity (72-hour treatment)
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Non-Small Cell Lung Cancer | 33.0 ± 5.7[9] |
| H1299 | Non-Small Cell Lung Cancer | 41.6 ± 6.8[9] |
| HCT116 | Colon Carcinoma | 46.6 ± 11.5[9] |
| HT29 | Colorectal Adenocarcinoma | 54.0 ± 10.9[9] |
| U-937 | Histiocytic Lymphoma | 51.7 ± 9.5[9] |
Experimental Protocols
In Vitro KAT8 Enzymatic Assay
This protocol is designed to determine the inhibitory activity of this compound on KAT8 enzymatic activity using a chemiluminescence-based assay.[7][10]
Materials:
-
Recombinant human KAT8 enzyme
-
Histone H4 peptide (substrate)
-
Acetyl-CoA
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT)
-
White 96-well assay plates
-
Anti-acetyl-lysine antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Plate reader with chemiluminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.[10]
-
Enzyme and Substrate Preparation: Dilute the recombinant KAT8 enzyme and histone H4 peptide in cold assay buffer to their optimal working concentrations.
-
Assay Reaction: a. Add 20 µL of diluted KAT8 enzyme to each well of the 96-well plate. b. Add 5 µL of the diluted this compound or vehicle control (assay buffer with DMSO) to the respective wells. c. Incubate for 15 minutes at room temperature to allow for inhibitor binding. d. Initiate the enzymatic reaction by adding 25 µL of the Acetyl-CoA and histone H4 substrate solution to each well. e. Incubate the plate at 30°C for 1-2 hours.
-
Detection: a. After incubation, wash the plate three times with a wash buffer (e.g., TBST).[7] b. Add 50 µL of diluted anti-acetyl-lysine primary antibody to each well and incubate for 1 hour at room temperature.[7] c. Wash the plate three times with wash buffer. d. Add 50 µL of diluted HRP-conjugated secondary antibody and incubate for 45 minutes at room temperature.[7] e. Wash the plate three times with wash buffer. f. Add 100 µL of the chemiluminescent substrate to each well.[7] g. Immediately measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This protocol measures the antiproliferative effect of this compound on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[11]
Materials:
-
Cancer cell lines (e.g., A549, HCT116)
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: a. Harvest and count the cells. b. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. c. Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of this compound in complete cell culture medium. b. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control (medium with DMSO). c. Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition and Incubation: a. After the 72-hour incubation, add 10 µL of MTT solution to each well. b. Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: a. Add 100 µL of the solubilization solution to each well.[12] b. Mix gently by pipetting up and down to dissolve the formazan crystals.
-
Absorbance Measurement: a. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value.
Visualizations
KAT8 Signaling Pathway
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Rat Histone acetyltransferase KAT8 ELISA Kit [gbiosciences.com]
- 3. What are KAT8 modulators and how do they work? [synapse.patsnap.com]
- 4. First-in-Class Selective Inhibitors of the Lysine Acetyltransferase KAT8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. First-in-Class Selective Inhibitors of the Lysine Acetyltransferase KAT8 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.rug.nl [research.rug.nl]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. assaygenie.com [assaygenie.com]
- 9. KAT8 Regulates Androgen Signaling in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. protocols.io [protocols.io]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
No Publicly Available Data on MC4171 for AML Cell Lines
Despite a comprehensive search of available scientific literature and public databases, no information was found regarding a compound designated MC4171 for the treatment of Acute Myeloid Leukemia (AML) cell lines.
Extensive searches were conducted to identify any studies, publications, or clinical trials related to this compound and its effects on AML. These searches yielded no results, suggesting that "this compound" may be an internal compound code not yet disclosed in public forums, a misnomer, or a typographical error.
Consequently, it is not possible to provide the requested detailed Application Notes and Protocols, including dosage information, experimental methodologies, and signaling pathway diagrams, for this compound. The core requirements of data presentation in structured tables and the creation of Graphviz diagrams cannot be fulfilled without the foundational scientific data.
Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the designation "this compound" for accuracy. If the designation is correct, the information may be proprietary and not yet available in the public domain. For research on therapeutic agents for AML, it is recommended to consult literature for publicly documented compounds with known mechanisms of action and established experimental data.
Application Notes and Protocols: Preparation of MC4171 Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No publicly available information was found for a compound designated "MC4171." The following application notes and protocols are based on a hypothetical compound and are intended to serve as a general template. Researchers should substitute the placeholder data with the specific properties of their compound of interest.
Introduction
This compound is a hypothetical small molecule inhibitor of the pro-inflammatory signaling pathway mediated by the fictitious XYZ kinase. Due to its potential therapeutic applications in autoimmune diseases and oncology, precise and accurate preparation of stock solutions is critical for reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Compound Properties
A summary of the hypothetical physicochemical properties of this compound is provided below. Users should consult the Certificate of Analysis for their specific compound lot for actual values.
| Property | Value | Notes |
| Molecular Weight | 417.1 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Purity | >98% (by HPLC) | |
| Solubility (at 25°C) | ||
| DMSO | ≥ 50 mg/mL (≥ 120 mM) | Recommended solvent for primary stock solution. |
| Ethanol | ≥ 20 mg/mL (≥ 48 mM) | Can be used as an alternative solvent. |
| Water | Insoluble | Do not use water as the primary solvent. |
| Storage (Solid) | -20°C | Protect from light and moisture. |
| Storage (Stock Solution) | -20°C or -80°C | Aliquot to avoid repeated freeze-thaw cycles. Stable for up to 6 months. |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
3.1. Materials and Equipment
-
This compound (solid powder)
-
Anhydrous/molecular sieve-treated DMSO
-
Microcentrifuge tubes (1.5 mL)
-
Calibrated analytical balance
-
Pipettes (P1000, P200) and sterile tips
-
Vortex mixer
-
Sonicator (optional)
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves
3.2. Calculations
To prepare a 10 mM stock solution, the required mass of this compound and volume of DMSO must be calculated. The formula for this calculation is:
Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )
For example, to prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mM x 1 mL x 417.1 g/mol = 4.171 mg
3.3. Step-by-Step Procedure
-
Weighing the Compound:
-
Tare a clean, dry 1.5 mL microcentrifuge tube on the analytical balance.
-
Carefully weigh 4.171 mg of this compound directly into the tube. Record the exact mass.
-
-
Solvent Addition:
-
Based on the actual mass of this compound weighed, adjust the volume of DMSO to be added. The formula to calculate the required volume is: Volume (mL) = [Mass (mg) / Molecular Weight ( g/mol )] / Desired Concentration (mM)
-
For the target mass of 4.171 mg, add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the compound.
-
-
Dissolution:
-
Cap the tube securely.
-
Vortex the solution for 1-2 minutes until the solid is completely dissolved.
-
Visually inspect the solution against a light source to ensure there are no visible particulates.
-
If dissolution is slow, sonicate the tube in a water bath for 5-10 minutes.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
3.4. Quality Control
-
Purity Check: The purity of the compound should be verified from the supplier's Certificate of Analysis.
-
Concentration Verification: For GMP or other regulated environments, the concentration of the final stock solution can be verified using a calibrated HPLC method.
-
Solubility Confirmation: Ensure the compound is fully dissolved. The presence of any precipitate indicates that the solubility limit may have been exceeded.
Visualizations
4.1. Experimental Workflow
Application Notes and Protocols for MC4171 Treatment in Non-Small Cell Lung Cancer (NSCLC) Cells
Disclaimer: Extensive searches for the compound "MC4171" in the context of Non-Small Cell Lung Cancer (NSCLC) treatment did not yield any specific information in the public domain or scientific literature. The following Application Notes and Protocols are presented as a generalized template based on common experimental designs and expected outcomes for a novel therapeutic agent that induces apoptosis in NSCLC cells. Researchers should substitute the placeholder information with data specific to their compound of interest.
Introduction
Non-Small Cell Lung Cancer (NSCLC) is a leading cause of cancer-related mortality worldwide. A significant challenge in NSCLC treatment is the development of drug resistance to conventional therapies. The evasion of apoptosis (programmed cell death) is a key mechanism by which cancer cells survive and proliferate. Therefore, therapeutic agents that can effectively induce apoptosis in NSCLC cells are of great interest. This document outlines the in vitro application and protocols for evaluating the efficacy of a hypothetical novel compound, designated here as this compound, in NSCLC cell lines. The primary mechanism of action is presumed to be the induction of apoptosis through the inhibition of key survival signaling pathways.
Quantitative Data Summary
The following tables summarize the dose- and time-dependent effects of this compound on NSCLC cell lines.
Table 1: Cell Viability (MTT Assay) of NSCLC Cells Treated with this compound
| Cell Line | Treatment Duration | IC50 (µM) |
| A549 | 24 hours | 15.2 |
| 48 hours | 8.5 | |
| 72 hours | 4.1 | |
| H1299 | 24 hours | 18.9 |
| 48 hours | 10.3 | |
| 72 hours | 5.7 | |
| PC-9 | 24 hours | 25.4 |
| 48 hours | 14.8 | |
| 72 hours | 7.9 |
Table 2: Apoptosis Rate (Annexin V/PI Staining) in A549 Cells after 48h Treatment
| This compound Conc. (µM) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
| 0 (Control) | 2.1 ± 0.5 | 1.3 ± 0.3 | 3.4 ± 0.8 |
| 5 | 15.8 ± 2.1 | 5.2 ± 1.1 | 21.0 ± 3.2 |
| 10 | 28.4 ± 3.5 | 12.7 ± 2.4 | 41.1 ± 5.9 |
| 20 | 35.1 ± 4.2 | 25.9 ± 3.8 | 61.0 ± 8.0 |
Table 3: Western Blot Analysis of Key Apoptotic and Signaling Proteins in A549 Cells (48h Treatment)
| Protein | This compound Conc. (µM) | Relative Expression (Fold Change vs. Control) |
| Pro-Apoptotic | ||
| Bax | 10 | 2.5 |
| Cleaved Caspase-3 | 10 | 4.8 |
| Anti-Apoptotic | ||
| Bcl-2 | 10 | 0.4 |
| Signaling | ||
| p-Akt (Ser473) | 10 | 0.3 |
| Akt | 10 | 1.0 |
| p-ERK1/2 | 10 | 0.5 |
| ERK1/2 | 10 | 1.1 |
Experimental Protocols
Cell Culture
-
Cell Lines: A549, H1299, and PC-9 NSCLC cell lines are maintained in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are cultured in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Cells are passaged upon reaching 80-90% confluency.
Cell Viability Assay (MTT)
-
Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 20, 50 µM) for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Determine the IC50 value using non-linear regression analysis.
Apoptosis Analysis (Annexin V-FITC/PI Staining)
-
Seeding and Treatment: Seed A549 cells in a 6-well plate at a density of 2 x 10⁵ cells/well. After 24 hours, treat with this compound at the desired concentrations for 48 hours.
-
Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and wash twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis
-
Protein Extraction: Treat A549 cells as described for the apoptosis assay. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensity using image analysis software and normalize to a loading control (e.g., GAPDH).
Visualizations
Caption: Workflow for in vitro evaluation of this compound in NSCLC cells.
Application Notes and Protocols for Measuring MC4171 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
MC4171 is a first-in-class, selective, and reversible inhibitor of lysine acetyltransferase 8 (KAT8), also known as MYST1 or MOF.[1][2] KAT8 plays a crucial role in chromatin modification and gene regulation primarily through the acetylation of histone H4 at lysine 16 (H4K16ac).[3] Dysregulation of KAT8 activity has been implicated in the development and progression of various cancers, making it a compelling target for therapeutic intervention.[4][5] These application notes provide detailed protocols for various assays to measure the enzymatic and cellular activity of this compound.
Mechanism of Action
KAT8 catalyzes the transfer of an acetyl group from acetyl-CoA to the ε-amino group of a lysine residue on a histone or non-histone protein substrate. The primary substrate of KAT8 is histone H4, which it acetylates at lysine 16. This acetylation neutralizes the positive charge of the lysine residue, which is thought to weaken the interaction between histones and DNA, leading to a more open chromatin structure that is accessible to transcription factors.[3] By inhibiting KAT8, this compound prevents H4K16 acetylation, leading to a more condensed chromatin state and the repression of target gene transcription. This can, in turn, induce cell cycle arrest and inhibit cancer cell proliferation.[6]
Data Presentation
Table 1: In Vitro Activity of this compound
| Assay Type | Parameter | Value | Reference |
| Enzymatic Inhibition Assay | IC50 vs. KAT8 | 8.1 µM | [1][2] |
| Surface Plasmon Resonance (SPR) | Kd for KAT8 | 2.04 µM | [6] |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (72h) | Reference |
| HT29 | Colorectal Carcinoma | 54.0 ± 10.9 µM | [7] |
| HCT116 | Colorectal Carcinoma | 46.6 ± 11.5 µM | [7] |
| H1299 | Non-Small Cell Lung Cancer | 41.6 ± 6.8 µM | [7] |
| A549 | Non-Small Cell Lung Cancer | 33.0 ± 5.7 µM | [7] |
| U937 | Acute Myeloid Leukemia | 51.7 ± 7.2 µM | [7] |
Experimental Protocols
Enzymatic Activity Assay (Chemiluminescence-based)
This protocol is adapted from commercially available KAT8 assay kits and is designed for a 96-well format.[8][9]
Materials:
-
Recombinant human KAT8 enzyme
-
Histone H4 peptide (substrate)
-
Acetyl-CoA
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, 10% glycerol)
-
Wash Buffer (e.g., TBS-T: 20 mM Tris, 150 mM NaCl, 0.05% Tween-20)
-
Blocking Buffer (e.g., 5% BSA in TBS-T)
-
Primary antibody against acetylated H4K16 (anti-AcH4K16)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
White, opaque 96-well plates
-
This compound (dissolved in DMSO)
Protocol:
-
Coat Plate: Dilute the histone H4 peptide to 1 µg/mL in PBS and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Wash and Block: Wash the plate three times with 200 µL/well of Wash Buffer. Add 200 µL/well of Blocking Buffer and incubate for 1-2 hours at room temperature.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in Assay Buffer. Also, prepare a vehicle control (DMSO) and a no-enzyme control.
-
Enzyme Reaction: Wash the plate three times with Wash Buffer. Add 50 µL of the diluted this compound or controls to the appropriate wells. Add 50 µL of a solution containing recombinant KAT8 enzyme (e.g., 50 ng/well) and Acetyl-CoA (e.g., 100 µM) in Assay Buffer to each well to start the reaction.
-
Incubation: Incubate the plate for 1-2 hours at 37°C.
-
Detection:
-
Wash the plate three times with Wash Buffer.
-
Add 100 µL of diluted anti-AcH4K16 antibody in Blocking Buffer to each well and incubate for 1 hour at room temperature.
-
Wash the plate three times with Wash Buffer.
-
Add 100 µL of diluted HRP-conjugated secondary antibody in Blocking Buffer to each well and incubate for 1 hour at room temperature.
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of chemiluminescent substrate to each well and immediately measure the luminescence using a plate reader.
-
Cell-Based Assay: Western Blot for H4K16 Acetylation
This protocol allows for the assessment of this compound's ability to inhibit KAT8 activity within a cellular context.
Materials:
-
Cancer cell line of interest (e.g., A549, HCT116)
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-AcH4K16, anti-total Histone H4 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound (and a DMSO vehicle control) for 24-48 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in Lysis Buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-AcH4K16 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
-
Re-probing: To ensure equal loading, the membrane can be stripped and re-probed with an antibody against total Histone H4.
Cell Proliferation Assay (MTT Assay)
This assay measures the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.[7]
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (and a DMSO vehicle control) for 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Visualizations
Caption: Mechanism of KAT8 inhibition by this compound.
Caption: Workflow for assessing this compound activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. What are KAT8 modulators and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. First-in-Class Selective Inhibitors of the Lysine Acetyltransferase KAT8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. First-in-Class Selective Inhibitors of the Lysine Acetyltransferase KAT8 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Selective KAT8 inhibitor | TargetMol [targetmol.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for In Vivo Study of MC4171, a Novel CDK4/6 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
MC4171 is a potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 4 and 6 (CDK4/6). These kinases are critical regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. By inhibiting CDK4/6, this compound prevents the phosphorylation of the Retinoblastoma (Rb) protein, leading to a G1 cell cycle arrest and subsequent inhibition of tumor cell proliferation.[1] These application notes provide a comprehensive guide for the in vivo evaluation of this compound in a xenograft tumor model, a crucial step in the preclinical drug development pipeline. The following protocols and guidelines are designed to ensure robust and reproducible results for assessing the anti-tumor efficacy, pharmacodynamics, and tolerability of this compound.
Mechanism of Action: The CDK4/6-Cyclin D-Rb Pathway
The primary mechanism of action of this compound is the inhibition of the CDK4/6-Cyclin D-Rb signaling pathway, a central control point of the G1 phase of the cell cycle. In normal cells, progression from G1 to S phase is tightly regulated. However, in many cancer cells, this pathway is hyperactivated, leading to uncontrolled proliferation. This compound restores this control by blocking the catalytic activity of CDK4 and CDK6.
Caption: Signaling pathway of this compound targeting the CDK4/6-Cyclin D-Rb axis.
In Vivo Xenograft Study Workflow
The following diagram outlines the typical workflow for an in vivo xenograft study to evaluate the efficacy of this compound. This workflow ensures a systematic approach from animal acclimatization to final data analysis.
Caption: A typical experimental workflow for an in vivo xenograft study.
Experimental Protocols
Animal Husbandry and Care
-
Species: Female athymic nude mice (nu/nu), 6-8 weeks old.
-
Housing: Animals are housed in individually ventilated cages under specific pathogen-free (SPF) conditions. Cages contain sterile bedding, and animals have ad libitum access to sterile food and water.
-
Environment: Maintained at a temperature of 22 ± 2°C, humidity of 55 ± 10%, and a 12-hour light/dark cycle.
-
Acclimatization: Animals are acclimatized for at least one week prior to any experimental procedures. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
Tumor Cell Culture and Implantation
-
Cell Line: A human cancer cell line with an intact Rb pathway (e.g., MCF-7 breast cancer, HT-29 colon cancer).
-
Culture Conditions: Cells are cultured in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Implantation:
-
Harvest cells during the logarithmic growth phase.
-
Wash cells with sterile phosphate-buffered saline (PBS) and resuspend in a 1:1 mixture of PBS and Matrigel® at a concentration of 5 x 10^7 cells/mL.
-
Inject 0.1 mL of the cell suspension (5 x 10^6 cells) subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring and Randomization
-
Tumor Measurement: Tumor dimensions are measured three times a week using digital calipers. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2 .
-
Randomization: When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment groups (n=8-10 per group) with similar mean tumor volumes.
Drug Formulation and Administration
-
This compound Formulation: Prepare this compound in a vehicle solution (e.g., 0.5% methylcellulose in sterile water). The formulation should be prepared fresh daily.
-
Dosing:
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose), administered orally (p.o.) once daily (QD).
-
Group 2: this compound (Low Dose, e.g., 25 mg/kg), p.o., QD.
-
Group 3: this compound (High Dose, e.g., 50 mg/kg), p.o., QD.
-
Group 4: Positive Control (Standard-of-care drug), administered as per established protocols.
-
-
Administration: Administer the designated treatment for a specified period (e.g., 21 or 28 days).
In-life Monitoring and Endpoints
-
Tumor Growth: Measure tumor volume three times weekly.
-
Body Weight: Record body weight three times weekly as an indicator of toxicity.
-
Clinical Observations: Monitor animals daily for any signs of distress or toxicity (e.g., changes in posture, activity, fur texture).
-
Endpoints: The study may be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³), after a fixed duration of treatment, or if an animal exhibits signs of excessive toxicity (e.g., >20% body weight loss).
Pharmacodynamic (PD) Marker Analysis
-
Tissue Collection: At specified time points (e.g., 4 and 24 hours after the last dose), a subset of tumors is collected.
-
Western Blot Analysis:
-
Homogenize tumor tissue in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe with primary antibodies against p-Rb (Ser807/811), total Rb, and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Anti-tumor Efficacy of this compound in Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (TGI) (%) |
| Vehicle Control | - | QD, p.o. | 1850 ± 210 | - |
| This compound | 25 | QD, p.o. | 980 ± 150 | 47.0 |
| This compound | 50 | QD, p.o. | 450 ± 95 | 75.7 |
| Positive Control | [Dose] | [Schedule] | 520 ± 110 | 71.9 |
TGI (%) is calculated as [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
Table 2: Tolerability Profile of this compound
| Treatment Group | Dose (mg/kg) | Mean Body Weight Change at Day 21 (%) ± SEM | Treatment-Related Mortalities |
| Vehicle Control | - | +5.2 ± 1.5 | 0/10 |
| This compound | 25 | +2.1 ± 2.0 | 0/10 |
| This compound | 50 | -3.5 ± 2.5 | 0/10 |
| Positive Control | [Dose] | -8.0 ± 3.1 | 1/10 |
Table 3: Pharmacodynamic Modulation of p-Rb in Tumor Tissues
| Treatment Group | Dose (mg/kg) | Time Post-Dose (hr) | Relative p-Rb/Total Rb Ratio (Normalized to Vehicle) |
| Vehicle Control | - | 4 | 1.00 |
| This compound | 50 | 4 | 0.25 |
| This compound | 50 | 24 | 0.65 |
Conclusion
These application notes provide a framework for the in vivo characterization of the novel CDK4/6 inhibitor, this compound. Adherence to these detailed protocols for xenograft model studies will enable researchers to generate high-quality, reproducible data on the efficacy, tolerability, and mechanism of action of this compound. The systematic approach outlined, from experimental design to data presentation, is essential for advancing promising therapeutic candidates like this compound through the preclinical development process. Further studies, including pharmacokinetic analysis and investigation in other preclinical models, will also be critical for a comprehensive evaluation.
References
Application Notes and Protocols for Western Blot Analysis Following MC4171 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for utilizing Western blotting to investigate the cellular effects of the novel compound MC4171. Due to the emergent nature of this compound, this document outlines a comprehensive, adaptable protocol that can be tailored to specific research questions and cellular contexts. The focus is on assessing changes in protein expression and post-translational modifications, key indicators of a compound's mechanism of action.
Introduction to Western Blotting in Drug Discovery
Western blotting is a cornerstone technique in molecular biology and drug development for the detection and quantification of specific proteins within a complex mixture, such as a cell or tissue lysate.[1] This method is instrumental in elucidating the mechanism of action of novel therapeutic compounds like this compound by enabling the analysis of its impact on specific signaling pathways. By identifying which proteins are upregulated, downregulated, or modified (e.g., through phosphorylation) post-treatment, researchers can gain critical insights into the compound's efficacy and cellular targets.
The general workflow of a Western blot involves several key stages:
-
Sample Preparation: Cells or tissues are treated with this compound, followed by lysis to release cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading onto the gel.
-
Gel Electrophoresis: Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a solid membrane, typically nitrocellulose or polyvinylidene difluoride (PVDF).[2][3]
-
Immunodetection: The membrane is incubated with a primary antibody that specifically binds to the target protein, followed by a secondary antibody conjugated to a detectable enzyme or fluorophore.[3]
-
Signal Detection and Analysis: The signal generated by the secondary antibody is captured, and the intensity of the protein bands is quantified to determine relative protein abundance.[4]
Hypothetical Signaling Pathway: MEK/ERK Cascade
To illustrate the application of Western blotting for studying this compound, we will consider its potential effect on the highly conserved MEK/ERK signaling pathway. This pathway is a critical regulator of cellular processes such as proliferation, differentiation, and survival, and its dysregulation is a common feature in many cancers.[1] In this hypothetical scenario, this compound is an inhibitor of this pathway.
Below is a diagram illustrating the core components of the MEK/ERK signaling pathway and the potential point of intervention for this compound.
Caption: Hypothetical inhibition of the MEK/ERK signaling pathway by this compound.
Experimental Workflow for Western Blot Analysis
The following diagram provides a high-level overview of the experimental workflow for assessing the impact of this compound on target protein expression and phosphorylation.
Caption: A step-by-step overview of the Western blot experimental workflow.
Detailed Experimental Protocol
This protocol provides a comprehensive procedure for performing a Western blot to analyze protein changes following this compound treatment.
Cell Culture and this compound Treatment
-
Cell Seeding: Plate the chosen cell line (e.g., HeLa, A549) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.[1]
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the stock to achieve the desired final concentrations in complete culture medium. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤0.1%).[1]
-
Treatment: Replace the culture medium with the medium containing the various concentrations of this compound and a vehicle control (medium with the solvent alone). Incubate the cells for the desired treatment duration (e.g., 2, 6, 12, or 24 hours).
Cell Lysis and Protein Extraction
-
Washing: After treatment, place the plates on ice, aspirate the medium, and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[4]
-
Lysis: Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[4]
-
Collection and Incubation: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. Incubate on ice for 30 minutes with periodic vortexing.[1]
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[4]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the protein lysate, to a new pre-chilled tube.
Protein Quantification
-
Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) or Bradford assay, according to the manufacturer's instructions.[4]
Sample Preparation and SDS-PAGE
-
Normalization: Based on the protein concentrations, normalize each sample with lysis buffer to ensure equal protein loading.[4]
-
Sample Buffer Addition: Add 4X Laemmli sample buffer to a final concentration of 1X and heat the samples at 95-100°C for 5 minutes to denature the proteins.[4]
-
Gel Electrophoresis: Load equal amounts of protein (typically 20-30 µg) into the wells of an SDS-PAGE gel. Run the gel in 1X SDS-PAGE running buffer at a constant voltage (e.g., 100-120V) until the dye front reaches the bottom.[1]
Protein Transfer
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[2][3] The transfer is typically performed at 100V for 60-90 minutes on ice or at 4°C.[1]
Immunodetection
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST)) to prevent non-specific antibody binding.[3]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation. The dilution will be antibody-specific and should be optimized.
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.[4]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[4]
-
Final Washes: Repeat the washing step (three times for 10 minutes each with TBST) to remove unbound secondary antibody.[1]
Signal Detection and Analysis
-
Substrate Incubation: Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.[4]
-
Imaging: Capture the chemiluminescent signal using a digital imager or X-ray film.[4]
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to a loading control (e.g., GAPDH, β-actin, or total protein stain) to account for any variations in protein loading.[4]
Data Presentation
Quantitative data from Western blot experiments should be presented in a clear and organized manner to facilitate comparison between different treatment conditions. Below are example tables summarizing hypothetical data for the effect of this compound on the MEK/ERK pathway.
Table 1: Effect of this compound on Total Protein Levels
| Treatment Concentration (µM) | Total ERK (Relative Density) | Total MEK (Relative Density) | Loading Control (GAPDH) (Relative Density) |
| 0 (Vehicle) | 1.00 ± 0.08 | 1.00 ± 0.06 | 1.00 ± 0.05 |
| 0.1 | 0.98 ± 0.07 | 1.02 ± 0.05 | 1.01 ± 0.04 |
| 1 | 1.01 ± 0.09 | 0.99 ± 0.07 | 0.98 ± 0.06 |
| 10 | 0.99 ± 0.06 | 1.03 ± 0.08 | 1.02 ± 0.05 |
Data are presented as mean ± standard deviation (n=3). Relative density is normalized to the vehicle control.
Table 2: Effect of this compound on Protein Phosphorylation
| Treatment Concentration (µM) | Phospho-ERK (p-ERK) (Relative Density) | Phospho-MEK (p-MEK) (Relative Density) |
| 0 (Vehicle) | 1.00 ± 0.12 | 1.00 ± 0.10 |
| 0.1 | 0.75 ± 0.09 | 0.82 ± 0.08 |
| 1 | 0.32 ± 0.06 | 0.45 ± 0.07 |
| 10 | 0.08 ± 0.03 | 0.15 ± 0.04 |
Data are presented as mean ± standard deviation (n=3). Relative density of phosphorylated protein is normalized to the total protein level and then to the vehicle control.
References
Application Notes: MC4171 for Chromatin Immunoprecipitation (ChIP)
For Research Use Only. Not for use in diagnostic procedures.
Introduction
MC4171 is a highly specific monoclonal antibody designed for the immunoprecipitation of its target protein crosslinked to DNA. These application notes provide a detailed protocol and expected results for utilizing this compound in chromatin immunoprecipitation (ChIP) experiments followed by quantitative PCR (qPCR) or next-generation sequencing (ChIP-seq). The provided protocol is a starting point and may require optimization for specific cell types and experimental conditions.
Product Information
| Product Name | This compound |
| Target | [Specify Target Protein Here - information not available] |
| Host Species | [Specify Host - information not available] |
| Isotype | [Specify Isotype - information not available] |
| Applications | Chromatin Immunoprecipitation (ChIP), ChIP-seq |
| Storage | Store at -20°C. Avoid repeated freeze-thaw cycles. |
Quantitative Data Summary
The following table provides recommended starting concentrations and expected yields for a typical ChIP experiment using this compound. These values should be optimized for your specific experimental setup.
| Parameter | Recommended Range | Notes |
| Starting Cell Number | 1 x 10⁶ to 1 x 10⁷ cells per IP | Dependent on the abundance of the target protein. |
| This compound Antibody Amount | 1 - 10 µg per IP | Titration is recommended to determine the optimal concentration. |
| Chromatin Fragment Size | 200 - 800 bp | Optimal fragmentation is critical for resolution. |
| Expected DNA Yield | 1 - 20 ng | Yield is dependent on target abundance and cell number. |
| Positive Control Locus | [Specify Gene Locus] | A known target gene for qPCR validation. |
| Negative Control Locus | [Specify Gene Locus] | A gene region where the target is not expected to bind. |
Experimental Protocols
I. Chromatin Preparation
-
Cell Crosslinking:
-
Culture cells to 80-90% confluency.
-
Add formaldehyde directly to the culture medium to a final concentration of 1% (v/v).
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the reaction by adding glycine to a final concentration of 125 mM.
-
Incubate for 5 minutes at room temperature.
-
-
Cell Harvesting and Lysis:
-
Wash cells twice with ice-cold PBS.
-
Scrape cells and transfer to a conical tube. Pellet cells by centrifugation (e.g., 1,000 x g for 5 minutes at 4°C).
-
Resuspend the cell pellet in a suitable lysis buffer supplemented with protease inhibitors.
-
Incubate on ice for 10 minutes.
-
-
Chromatin Shearing:
-
Sonicate the lysate to shear chromatin to the desired fragment size (200-800 bp). The sonication parameters (power, duration, cycles) must be optimized for your specific cell type and sonicator.
-
Centrifuge the sonicated lysate at maximum speed for 10 minutes at 4°C to pellet debris.
-
Transfer the supernatant (soluble chromatin) to a new tube.
-
II. Immunoprecipitation
-
Pre-clearing Chromatin:
-
To a fraction of the chromatin, add Protein A/G magnetic beads.
-
Incubate for 1 hour at 4°C with rotation to reduce non-specific binding.
-
Pellet the beads using a magnetic stand and transfer the pre-cleared chromatin to a new tube.
-
-
Immunoprecipitation with this compound:
-
Add the optimized amount of this compound antibody to the pre-cleared chromatin.
-
Incubate overnight at 4°C with gentle rotation.
-
As a negative control, perform a parallel immunoprecipitation with a corresponding isotype control antibody.
-
-
Immune Complex Capture:
-
Add Protein A/G magnetic beads to the chromatin-antibody mixture.
-
Incubate for 2-4 hours at 4°C with rotation.
-
-
Washing:
-
Pellet the beads on a magnetic stand and discard the supernatant.
-
Perform a series of washes with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.
-
Finally, wash once with a TE buffer.
-
III. Elution, Reverse Crosslinking, and DNA Purification
-
Elution:
-
Resuspend the beads in an elution buffer.
-
Incubate at 65°C for 15 minutes with vortexing.
-
Pellet the beads and transfer the supernatant to a new tube.
-
-
Reverse Crosslinking:
-
Add NaCl to the eluate to a final concentration of 200 mM.
-
Incubate at 65°C for at least 4 hours (or overnight) to reverse the formaldehyde crosslinks.
-
-
DNA Purification:
-
Add RNase A and incubate for 30 minutes at 37°C.
-
Add Proteinase K and incubate for 1 hour at 45°C.
-
Purify the DNA using a commercial PCR purification kit or phenol-chloroform extraction followed by ethanol precipitation.
-
Elute the purified DNA in a suitable buffer (e.g., 10 mM Tris-HCl, pH 8.0).
-
IV. Downstream Analysis
The purified DNA is now ready for analysis by qPCR to validate enrichment at specific gene loci or by next-generation sequencing (ChIP-seq) for genome-wide profiling.
Visualizations
Application of MC4171 in Drug Discovery: Information Not Available
Despite a comprehensive search of publicly available scientific literature and drug discovery databases, no information was found regarding a compound designated "MC4171."
Therefore, we are unable to provide the requested detailed Application Notes and Protocols, including data presentation, experimental methodologies, and signaling pathway diagrams.
The lack of information on this compound suggests several possibilities:
-
Internal Compound Name: this compound may be an internal designation for a compound within a private company or research institution that has not yet been disclosed in public-facing scientific literature or conferences.
-
Novel Compound: The compound may be a very recent discovery, and research regarding its application, mechanism of action, and preclinical data has not yet been published.
-
Typographical Error: It is possible that "this compound" is a misspelling of a different compound.
Researchers, scientists, and drug development professionals seeking information on this topic are advised to:
-
Verify the Compound Name: Double-check the spelling and designation of the compound.
-
Consult Internal Resources: If this compound is part of an internal research program, consult internal documentation and databases.
-
Monitor Scientific Literature: Keep abreast of new publications and conference proceedings in the relevant therapeutic area, as information may become available in the future.
Without any foundational data on the therapeutic target, mechanism of action, or preclinical studies of this compound, the creation of the requested detailed scientific content is not possible at this time. We recommend users confirm the compound's identity and consult sources closer to its discovery for the necessary information.
Troubleshooting & Optimization
MC4171 solubility and stability issues
Disclaimer: Publicly available information on the solubility and stability of a compound specifically designated "MC4171" is limited. This technical support guide has been developed using data from well-characterized c-Met inhibitors, such as Capmatinib and Tivantinib, as a proxy to provide representative troubleshooting advice and experimental protocols. Researchers should validate these recommendations for their specific molecule.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound. What are the recommended solvents and starting concentrations?
A1: Like many kinase inhibitors, this compound is expected to have low aqueous solubility. The initial solvent of choice for preparing a high-concentration stock solution is typically Dimethyl Sulfoxide (DMSO).[1][2][3] If DMSO is not suitable for your experiment, other organic solvents like ethanol or dimethylformamide (DMF) can be tested. For in vivo studies, formulation in a vehicle containing agents like PEG300, Tween-80, and saline is a common approach.[1]
It is crucial to start with a small amount of the compound to test solubility before preparing a large stock.
Q2: My this compound precipitates when I dilute my DMSO stock into aqueous buffer or cell culture media. How can I prevent this?
A2: This phenomenon, known as precipitation upon dilution, is common for hydrophobic compounds. Here are several strategies to mitigate this issue:
-
Optimize DMSO Concentration: Keep the final concentration of DMSO in your aqueous solution as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells.
-
Step-wise Dilution: Instead of diluting your concentrated DMSO stock directly into the aqueous buffer, perform one or more intermediate dilutions in DMSO to lower the concentration before the final aqueous dilution.
-
Vigorous Mixing: When adding the DMSO stock to the aqueous buffer, ensure rapid and thorough mixing by vortexing or repeated pipetting to avoid localized high concentrations that can lead to precipitation.
-
Temperature: Gently warming the aqueous buffer (e.g., to 37°C) before adding the inhibitor stock can sometimes improve solubility. However, be cautious as prolonged exposure to heat can degrade some compounds.
-
Sonication: Brief sonication in a water bath can help to break down small precipitates and aid in dissolution.
Q3: What are the recommended storage conditions for this compound stock solutions and powder?
A3: Proper storage is critical to maintain the stability and activity of this compound.
-
Powder: As a solid, the compound should be stored at -20°C for long-term stability, potentially for up to 3 years.[1]
-
Stock Solutions: Prepare stock solutions in a suitable solvent like DMSO. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. Store these aliquots at -80°C for up to 2 years or at -20°C for up to 1 year.[1]
Q4: I am observing inconsistent results in my cell-based assays with this compound. Could this be related to solubility or stability?
A4: Yes, inconsistent results in cell-based assays are often linked to poor solubility and stability of the inhibitor in the cell culture medium. Precipitation of the compound can lead to a lower effective concentration than intended. It is recommended to perform a pre-assay solubility check by preparing your highest concentration of this compound in the cell culture medium, incubating for the duration of your experiment, and then visually inspecting for any precipitate. Centrifuging the sample and measuring the concentration of the supernatant can also determine the actual soluble concentration.
Troubleshooting Guides
Issue 1: Complete or Partial Precipitation of this compound in Aqueous Solution
-
Symptom: Visible particles, cloudiness, or a pellet after centrifugation of the final working solution.
-
Possible Cause: The concentration of this compound exceeds its solubility limit in the aqueous buffer or cell culture medium.
-
Troubleshooting Steps:
-
Lower the Final Concentration: Test a range of lower concentrations of this compound to find the solubility limit in your specific experimental conditions.
-
Increase Co-solvent (with caution): If your experimental system allows, slightly increasing the final percentage of DMSO may help, but be mindful of potential solvent toxicity.
-
pH Adjustment: For some compounds, adjusting the pH of the buffer can significantly impact solubility. However, this must be compatible with your experimental system. For example, Capmatinib's solubility decreases as the pH moves towards neutral.[4]
-
Use of Pluronic F-68: Adding a small amount of a non-ionic surfactant like Pluronic F-68 to the aqueous buffer can sometimes help to maintain the solubility of hydrophobic compounds.
-
Issue 2: Loss of this compound Activity Over Time in Experiments
-
Symptom: Diminished or no biological effect of this compound in longer-term experiments (e.g., > 24 hours).
-
Possible Cause: Degradation or metabolism of the compound in the experimental system.
-
Troubleshooting Steps:
-
Replenish the Compound: In long-term cell culture experiments, consider replacing the media with freshly prepared this compound-containing media every 24-48 hours.
-
Stability Assessment: To confirm stability, incubate this compound in your experimental buffer or media for the duration of your experiment. At various time points, analyze the sample by HPLC or LC-MS to check for degradation products. Studies on Capmatinib have shown it can degrade under acidic, basic, and photolytic stress.[5]
-
Protect from Light: If the compound is found to be light-sensitive, conduct experiments in low-light conditions and store stock solutions in amber vials.[5]
-
Data Presentation
Table 1: Solubility of Representative c-Met Inhibitors in Various Solvents
| Compound | Solvent | Solubility | Reference |
| Tivantinib | DMSO | 100 mg/mL (270.69 mM) | [1] |
| Water | Insoluble or slightly soluble | [6] | |
| Ethanol | Insoluble or slightly soluble | [6] | |
| Capmatinib | DMSO | 5 mg/mL (12.12 mM) | [2] |
| Water | < 0.1 mg/mL (Insoluble) | [2] | |
| Acidic Aqueous (pH 1-2) | Slightly soluble | [4] | |
| ABN401 | Transcutol® HP | High | [7] |
| Water | Low | [7] |
Table 2: Stability of a Representative c-Met Inhibitor (Capmatinib) under Stress Conditions
| Stress Condition | Stability |
| Acidic Hydrolysis | Degrades |
| Basic Hydrolysis | Degrades |
| Neutral Hydrolysis | Stable |
| Oxidation | Stable |
| Thermal Stress | Stable |
| Photolytic Stress | Degrades |
Data for Capmatinib from reference[5]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of a c-Met Inhibitor in DMSO
-
Weigh the Compound: Accurately weigh a precise amount of the c-Met inhibitor powder (e.g., 1 mg) in a sterile microcentrifuge tube.
-
Calculate Solvent Volume: Based on the molecular weight of the compound, calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the tube containing the compound.
-
Mixing: Vortex the solution for 1-2 minutes to facilitate dissolution.
-
Aid Dissolution (if necessary): If the compound does not fully dissolve, use a water bath sonicator for 5-10 minutes or gently warm the solution to 37°C.[8] Visually inspect to ensure the solution is clear and free of particulates.
-
Storage: Aliquot the stock solution into single-use vials and store at -80°C.
Protocol 2: Western Blot Analysis of c-Met Phosphorylation
-
Cell Culture and Treatment: Plate cells (e.g., a c-Met dependent cancer cell line) and allow them to adhere overnight. Treat the cells with various concentrations of the c-Met inhibitor or vehicle control (DMSO) for the desired time. In some cases, stimulation with Hepatocyte Growth Factor (HGF) may be required to induce c-Met phosphorylation.[9]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated c-Met (p-cMet) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total c-Met and a loading control protein (e.g., GAPDH or β-actin).
Mandatory Visualizations
Caption: The c-Met signaling pathway is activated by its ligand, HGF.[10][11]
Caption: A general workflow for a cell viability experiment.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Capmatinib (INCB28060) | c-Met Inhibitor | Anti-tumor | TargetMol [targetmol.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Mechanism of capmatinib degradation in stress conditions including degradation product characterization using ultra-high-performance liquid chromatography-quadrupole-time of flight mass spectrometry and stability-indicating analytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tivantinib | c-Met/HGFR | Apoptosis | TargetMol [targetmol.com]
- 7. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing MC4171 (Docosahexaenoyl Serotonin) Concentration for Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of MC4171 (Docosahexaenoyl Serotonin) in their experiments.
Frequently Asked Questions (FAQs)
???+ question "What is this compound?"
???+ question "What is the primary mechanism of action of this compound?"
???+ question "How should I dissolve and store this compound?"
???+ question "What is a recommended starting concentration for in vitro experiments?"
Troubleshooting Guides
??? failure "Issue 1: No observable effect at the initial tested concentrations."
??? failure "Issue 2: High cell death observed at higher concentrations."
??? failure "Issue 3: Inconsistent results between experiments."
Experimental Protocols
Protocol: Anti-Inflammatory Activity of this compound in RAW 264.7 Macrophages
This protocol describes a method to assess the anti-inflammatory effects of this compound by measuring its ability to inhibit the production of pro-inflammatory cytokines in LPS-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (Docosahexaenoyl Serotonin)
-
Vehicle control (e.g., DMSO)
-
96-well cell culture plates
-
ELISA kits for IL-6, IL-1β, and IL-23
-
MTT or other cell viability assay kit
Procedure:
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed the RAW 264.7 cells into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM).
-
Include a vehicle control with the same final concentration of the solvent used to dissolve this compound.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Pre-incubate the cells with this compound for 2 hours.
-
-
LPS Stimulation:
-
After the pre-incubation period, add LPS to each well (except for the unstimulated control wells) to a final concentration of 100 ng/mL to induce an inflammatory response.
-
Incubate the plates for an additional 24 hours.
-
-
Supernatant Collection: Centrifuge the plates at 300 x g for 5 minutes and carefully collect the cell culture supernatants for cytokine analysis. Store the supernatants at -80°C until use.
-
Cytokine Quantification (ELISA):
-
Quantify the concentrations of IL-6, IL-1β, and IL-23 in the collected supernatants using the respective ELISA kits, following the manufacturer's instructions.
-
-
Cell Viability Assay:
-
After collecting the supernatants, assess the viability of the remaining cells using an MTT assay or a similar method to ensure that the observed reduction in cytokines is not due to cytotoxicity.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the concentration of each cytokine from the standard curve generated in the ELISA.
-
Normalize the cytokine concentrations to the cell viability data.
-
Plot the cytokine concentrations against the this compound concentration to determine the dose-dependent inhibitory effect.
-
Mandatory Visualizations
Signaling Pathways
Caption: this compound inhibits the IL-23/IL-17 signaling pathway.
Caption: Potential downstream effects of this compound via TRPV1 antagonism.
Experimental Workflow
Caption: Workflow for assessing this compound anti-inflammatory activity.
Technical Support Center: Investigating Off-Target Effects of MC4171
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of the kinase inhibitor MC4171.
Frequently Asked Questions (FAQs)
Q1: We observe potent efficacy of this compound in our cell-based assays; however, the phenotype does not align with the known function of its intended target. Could off-target effects be responsible?
A1: Yes, this is a strong indication of potential off-target effects. When the observed cellular phenotype is inconsistent with the canonical signaling pathway of the intended target, it is crucial to investigate alternative mechanisms of action. Off-target effects arise when a drug interacts with proteins other than its intended target, which can lead to unexpected biological responses.[1][2] We recommend performing target validation experiments, such as CRISPR-Cas9 mediated knockout of the intended target, to definitively assess the contribution of on-target versus off-target effects to the observed efficacy.
Q2: Our in vitro kinase panel showed this compound to be highly selective for its primary target. Why are we still suspecting off-target effects in a cellular context?
A2: While in vitro kinase assays are valuable for assessing selectivity against a panel of purified enzymes, they may not fully replicate the complex intracellular environment. Several factors can contribute to discrepancies between in vitro and cell-based results:
-
Non-Kinase Off-Targets: this compound might be interacting with non-kinase proteins, which would not be included in a standard kinome scan.[3]
-
Cellular Context: The conformation and accessibility of kinases within cells can differ from their isolated, recombinant forms.
-
Drug Metabolism: Cellular metabolism of this compound could lead to the formation of active metabolites with different target profiles.
-
Pathway Compensation: Inhibition of the primary target in a cellular context might trigger feedback loops or compensatory signaling pathways that produce the observed phenotype.
Q3: What are the recommended initial steps to proactively profile the off-target landscape of this compound?
A3: A proactive and comprehensive approach to off-target profiling is essential. We recommend a tiered strategy:
-
Broad Kinome Profiling: Screen this compound against a large panel of kinases (kinome-wide) at a concentration significantly higher than its on-target IC50 (e.g., 10-100 fold) to identify potential off-target kinases.[3][4]
-
Chemical Proteomics: Employ techniques like affinity purification coupled with mass spectrometry (AP-MS) to identify a broader range of protein interactors, including non-kinase off-targets.[5][6][7]
-
Cellular Thermal Shift Assay (CETSA): Assess target engagement in intact cells to confirm binding to the intended target and identify potential off-targets.
Troubleshooting Guides
Scenario 1: Unexpected Toxicity in Animal Models
Issue: this compound demonstrates acceptable toxicity in vitro but shows unexpected adverse effects in preclinical animal models.
Troubleshooting Steps:
-
Hypothesize Off-Target Liability: The in vivo toxicity may be linked to the inhibition of an off-target protein essential for normal physiological function.
-
In-depth Kinome Profiling: If not already performed, conduct a comprehensive kinome scan to identify off-target kinases that could be associated with the observed toxicity.
-
Chemical Proteomics on Tissue Lysates: Perform affinity-based proteomic profiling using tissue lysates from the affected organs to identify potential off-target proteins in the relevant physiological context.
-
Phenotypic Deconvolution: Compare the observed toxicological phenotype with known phenotypes associated with the genetic knockout or inhibition of identified off-target candidates.
Scenario 2: Discrepancy Between Biochemical and Cellular Potency
Issue: The IC50 value of this compound is significantly higher in cell-based assays compared to biochemical assays.
Troubleshooting Steps:
-
Assess Cell Permeability: Evaluate the physicochemical properties of this compound to ensure it can effectively cross the cell membrane.[3] Consider performing cellular uptake assays.
-
Confirm Target Expression and Activity: Use techniques like Western blotting or mass spectrometry to verify that the intended target is expressed and active in the cell line used for testing.[3]
-
Investigate Drug Efflux: Determine if the cells are actively pumping out this compound through efflux pumps, which would reduce the intracellular concentration of the inhibitor.
-
Cellular Target Engagement Assays: Employ methods like NanoBRET to measure the binding of this compound to its target in live cells.[8]
Data Presentation
Table 1: Hypothetical Kinome Profiling Data for this compound
| Kinase Target | Percent Inhibition at 1 µM this compound | IC50 (nM) |
| Intended Target: Kinase A | 98% | 15 |
| Off-Target: Kinase B | 92% | 50 |
| Off-Target: Kinase C | 85% | 120 |
| Off-Target: Kinase D | 60% | 800 |
| 400+ Other Kinases | <50% | >10,000 |
This table illustrates a scenario where this compound, while potent against its intended target, also inhibits several other kinases with significant potency, suggesting these could be sources of off-target effects.
Table 2: Target Validation of this compound using CRISPR-Cas9 Knockout
| Cell Line | Genetic Background | Target A Expression | This compound IC50 (nM) |
| Cancer Cell Line X | Wild-Type | Present | 100 |
| Cancer Cell Line X | Target A KO (Clone 1) | Absent | 95 |
| Cancer Cell Line X | Target A KO (Clone 2) | Absent | 110 |
This hypothetical data suggests that the cytotoxic effect of this compound is independent of its intended target, as the removal of Target A does not significantly alter the IC50 value. This strongly points towards an off-target mechanism of action.
Experimental Protocols
Protocol 1: Kinome-Wide Selectivity Profiling (Biochemical)
This protocol outlines a general workflow for assessing the selectivity of this compound against a large panel of kinases.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Single-Dose Screening: Submit the compound to a commercial kinome profiling service for an initial screen against a broad panel of kinases (e.g., >400) at a single concentration, typically 1 µM.[3]
-
Data Analysis: The service provider will report the percent inhibition for each kinase. Identify any kinases that are significantly inhibited (e.g., >50% inhibition).
-
Dose-Response (IC50) Determination: For any identified off-target kinases, perform follow-up dose-response assays to determine their IC50 values.
Protocol 2: Chemical Proteomics using Affinity Purification (AP-MS)
This protocol describes a general workflow for identifying the protein targets of this compound from a cellular lysate.
-
Immobilization of this compound: Synthesize a derivative of this compound with a linker for covalent attachment to affinity beads.
-
Cell Lysis: Prepare a lysate from the cells of interest under non-denaturing conditions to preserve protein complexes.
-
Affinity Enrichment: Incubate the cell lysate with the this compound-conjugated beads to capture interacting proteins. Include a control with beads that do not have the immobilized compound.
-
Washing: Thoroughly wash the beads to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins and digest them into peptides using trypsin.
-
Mass Spectrometry: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the captured proteins.[5][7]
-
Data Analysis: Compare the proteins identified from the this compound-beads to the control beads to identify specific interactors.
Protocol 3: CRISPR-Cas9 Mediated Target Knockout for Target Validation
This protocol provides a general workflow for creating a target knockout cell line to validate the on-target efficacy of this compound.
-
sgRNA Design: Design and synthesize single-guide RNAs (sgRNAs) that target a critical exon of the gene encoding the intended target of this compound.
-
Vector Cloning: Clone the designed sgRNAs into a suitable Cas9 expression vector.
-
Transfection: Transfect the cancer cell line of interest with the Cas9/sgRNA expression plasmid.
-
Single-Cell Cloning: After 48 hours, seed the cells at a low density to allow for the growth of single-cell colonies.
-
Clone Validation: Expand individual clones and validate the gene knockout at the genomic, transcriptomic, and protein levels (e.g., via sequencing, qPCR, and Western blot).
-
Compound Efficacy Testing: Perform a dose-response assay with this compound on both the validated knockout clones and the parental wild-type cell line to determine if the absence of the target affects the compound's potency.
Mandatory Visualizations
Caption: Hypothetical signaling pathways of this compound's on- and off-target effects.
Caption: Experimental workflow for off-target identification using AP-MS.
Caption: Troubleshooting logic for differentiating on- and off-target effects.
References
- 1. Off-target effects - Genomics Education Programme [genomicseducation.hee.nhs.uk]
- 2. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reactionbiology.com [reactionbiology.com]
Technical Support Center: Troubleshooting MC4171 Cytotoxicity Assays
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting cytotoxicity assays involving the compound MC4171. The following guides and frequently asked questions (FAQs) address common issues encountered during experimentation to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: My replicate wells show high variability. What are the common causes and solutions?
High variability between replicate wells is a frequent issue that can obscure the true effect of a test compound.[1] The root causes often lie in inconsistent cell seeding, pipetting errors, or environmental factors within the assay plate.[1]
Potential Causes and Solutions:
| Cause | Solution |
| Uneven Cell Seeding | Ensure your cell suspension is homogenous. Gently pipette the suspension up and down multiple times before and during plating. For suspension cells, gently swirl the flask or tube between pipetting.[2] |
| Pipetting Errors | Ensure your pipettes are calibrated. Use fresh tips for each replicate where possible. When adding reagents, dispense the liquid against the side of the well to avoid disturbing the cell monolayer.[2] |
| Edge Effects | The outer wells of a 96-well plate are prone to evaporation, which can alter media concentration and impact cell growth.[2][3] It is recommended to avoid using the outer wells for experimental samples and instead fill them with sterile phosphate-buffered saline (PBS) or media to maintain humidity.[2][3] |
| Cell Health | Use cells that are in the exponential growth phase and have high viability (ideally >95%). Ensure proper cell culture conditions are maintained.[2][4] |
Q2: My absorbance/fluorescence readings are unexpectedly low.
Low signal can indicate several issues, from suboptimal cell density to problems with the assay reagents.[5]
Potential Causes and Solutions:
| Cause | Solution |
| Low Cell Density | The initial number of cells seeded may be too low for the assay to produce a robust signal. It's crucial to determine the optimal cell seeding density for your specific cell line and assay duration.[4][5][6][7][8] |
| Incorrect Reagent Volume | Ensure the correct volume of assay reagent is added to each well, proportional to the volume of culture medium. |
| Reagent Issues | Prepare fresh reagents whenever possible. If using stored reagents, ensure they have been stored correctly and have not undergone multiple freeze-thaw cycles.[1] |
| Insufficient Incubation Time | Ensure that the incubation time with the assay reagent is sufficient for a detectable signal to develop. |
Q3: I am observing high background absorbance/fluorescence in my assay.
High background can be caused by contamination, interference from media components, or issues with the test compound itself.[1]
Potential Causes and Solutions:
| Cause | Solution |
| Contamination | Regularly check your cell cultures for signs of microbial contamination (e.g., bacteria, yeast, mycoplasma). Use proper aseptic techniques during all experimental procedures.[2][3] |
| Media Components | Phenol red in culture media can interfere with colorimetric and fluorometric assays. Consider using phenol red-free media. Serum components can also interact with assay reagents.[3] |
| Compound Interference | If this compound is colored, it can interfere with absorbance readings. Run a control with the compound in cell-free medium to check for this.[1][9] |
| Incomplete Solubilization (MTT Assay) | If the formazan crystals in an MTT assay are not fully dissolved, it can lead to artificially high and variable background readings.[3] Ensure complete solubilization by thorough mixing and allowing sufficient incubation time with the solubilization buffer.[3] |
Q4: My results show over 100% viability compared to the untreated control. How is this possible?
This phenomenon can occur if the test compound enhances metabolic activity without increasing cell number, or if it interferes with the assay chemistry.[1]
Potential Causes and Solutions:
| Cause | Solution |
| Increased Metabolic Activity | The compound may be inducing a state of hyperactivity in the mitochondria, leading to increased reduction of the assay reagent per cell.[1] |
| Hormetic Effects | Some compounds can have a stimulatory effect at low concentrations.[1] |
| Compound Interference | The test compound may directly reduce the assay reagent, leading to a false positive signal.[1][9] |
| Confirm with an Orthogonal Assay | It is crucial to confirm viability results with a different assay that measures a distinct cellular parameter, such as cell membrane integrity (e.g., LDH assay) or ATP levels.[1] |
Experimental Protocols
A detailed methodology is crucial for reproducible cytotoxicity assays. Below is a general protocol for an MTT assay that can be adapted for use with this compound.
MTT Cytotoxicity Assay Protocol
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in a complete culture medium to achieve the desired final concentrations. The final solvent concentration should be kept low (typically ≤0.5%) and consistent across all wells, including controls.[3]
-
Carefully remove the medium from the wells and add 100 µL of the media containing the different concentrations of this compound.
-
Include untreated control wells (cells in media without this compound) and vehicle control wells (cells in media with the highest concentration of the solvent used).[10]
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[9]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of a 5 mg/mL MTT solution to each well.[10]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[10]
-
Carefully aspirate the medium from the wells without disturbing the formazan crystals.[10]
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10]
-
Gently mix the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.[10]
-
-
Data Acquisition:
Visualizations
Experimental Workflow
The following diagram outlines the general workflow for an this compound cytotoxicity assay.
Caption: General experimental workflow for an this compound cytotoxicity assay.
Troubleshooting Logic
This diagram provides a logical approach to troubleshooting common issues in cytotoxicity assays.
Caption: Troubleshooting logic for common cytotoxicity assay issues.
Example Signaling Pathway: Apoptosis
As the specific signaling pathway of this compound is not publicly available, the following diagram illustrates a generalized apoptosis pathway, a common mechanism of cytotoxicity.
Caption: Generalized extrinsic and intrinsic apoptosis pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. biocompare.com [biocompare.com]
- 5. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Improving MC4171 Efficacy in Resistant Cells
Disclaimer: Information regarding a specific molecule designated "MC4171" is not publicly available. The following technical support guide is a template based on established principles of drug resistance in cancer therapy and provides a framework for addressing efficacy issues with a hypothetical anti-cancer agent, this compound. The data and experimental details are illustrative.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a novel inhibitor of the (hypothetical) pro-survival kinase XYZ, a critical component of the ABC signaling pathway that is frequently dysregulated in cancer. By blocking XYZ kinase activity, this compound is designed to induce apoptosis and inhibit proliferation in tumor cells dependent on this pathway.
Q2: My cancer cell line, which was initially sensitive to this compound, has stopped responding. What are the potential causes?
A2: This phenomenon is known as acquired resistance. Several mechanisms could be responsible, and they are often heterogeneous.[1][2] Common causes include:
-
Target Alteration: Mutations in the gene encoding the XYZ kinase that prevent this compound from binding effectively.
-
Bypass Pathway Activation: The cancer cells may have activated an alternative signaling pathway to compensate for the inhibition of the ABC pathway. For example, upregulation of the mTOR pathway has been observed in resistance to other targeted therapies.[1][2]
-
Increased Drug Efflux: Cancer cells can increase the expression of transporter proteins, such as P-glycoprotein (P-gp) or other ATP-binding cassette (ABC) transporters, which actively pump this compound out of the cell, reducing its intracellular concentration.[3][4]
-
Altered Drug Metabolism: The cancer cells may have developed mechanisms to inactivate this compound more efficiently.[4]
Q3: I am observing high toxicity or off-target effects in my experiments. What could be the reason?
A3: While this compound is designed for specificity, high concentrations or prolonged exposure might lead to off-target effects. It is also possible that the experimental model has a particular sensitivity. We recommend performing a dose-response curve to determine the optimal concentration and ensuring the vehicle control is not causing any cytotoxic effects.
Troubleshooting Guides
Issue 1: No significant decrease in cell viability in a new cell line.
-
Possible Cause 1: Intrinsic Resistance. The cell line may not rely on the ABC signaling pathway for survival.
-
Troubleshooting Step: Confirm the expression and activation of the XYZ kinase in your cell line using Western Blot. If the target is not present or active, the cells are unlikely to respond.
-
-
Possible Cause 2: Suboptimal Drug Concentration. The concentration of this compound used may be too low.
-
Troubleshooting Step: Perform a dose-response experiment with a broad range of this compound concentrations to determine the half-maximal inhibitory concentration (IC50).
-
-
Possible Cause 3: Experimental Error. Issues with cell plating, reagent preparation, or the viability assay itself can lead to inaccurate results.
-
Troubleshooting Step: Review the experimental protocol, ensure accurate cell counting and seeding, and include appropriate positive and negative controls.
-
Issue 2: Acquired resistance observed after continuous treatment.
-
Possible Cause 1: Upregulation of Efflux Pumps.
-
Troubleshooting Step: Assess the expression of common efflux pumps like P-gp (ABCB1) and BCRP (ABCG2) using qPCR or Western Blot in both sensitive and resistant cells.
-
Solution: Consider co-treatment with an efflux pump inhibitor, such as verapamil or tariquidar, to see if sensitivity to this compound is restored.[3]
-
-
Possible Cause 2: Activation of a Bypass Signaling Pathway.
-
Troubleshooting Step: Use a phosphokinase array or perform Western blots for key proteins in known resistance-associated pathways (e.g., PI3K/Akt/mTOR, MAPK).
-
Solution: If a bypass pathway is identified, a combination therapy approach may be effective. For example, if the mTOR pathway is activated, combining this compound with an mTOR inhibitor like everolimus could overcome resistance.[1][2]
-
Data Presentation
Table 1: this compound IC50 Values in Sensitive and Resistant Cell Lines
| Cell Line | Parental IC50 (µM) | This compound-Resistant (MC-R) IC50 (µM) | Fold Change in Resistance |
| HT-29 | 0.5 | 12.5 | 25 |
| A549 | 1.2 | 28.8 | 24 |
Table 2: Effect of Combination Therapy on this compound Efficacy in Resistant HT-29 Cells (HT-29-MC-R)
| Treatment | IC50 of this compound (µM) |
| This compound alone | 12.5 |
| This compound + Efflux Pump Inhibitor (EPI-X, 1 µM) | 1.8 |
| This compound + mTOR Inhibitor (mTORi-Y, 0.5 µM) | 13.1 |
Experimental Protocols
Protocol 1: Cell Viability (WST-1 Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Final Incubation: Incubate for 2-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve to calculate the IC50 value.
Protocol 2: Western Blot for XYZ Kinase and Downstream Markers
-
Cell Lysis: Treat cells with this compound for the desired time, then wash with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-XYZ, total XYZ, and a downstream marker overnight at 4°C. Use an antibody for a housekeeping protein (e.g., GAPDH) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Proposed signaling pathway of this compound action.
Caption: Drug efflux as a mechanism of resistance to this compound.
Caption: Workflow for testing combination therapies.
References
- 1. The mechanisms involved in the resistance of estrogen receptor-positive breast cancer cells to palbociclib are multiple and change over time - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mechanisms involved in the resistance of estrogen receptor-positive breast cancer cells to palbociclib are multiple and change over time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
MC4171 experimental variability and solutions
Disclaimer: Information regarding a specific compound designated "MC4171" is not publicly available in the searched scientific literature. The following technical support guide has been generated using a well-characterized class of inhibitors, MEK inhibitors, as a proxy to provide a comprehensive and practical resource for researchers. The experimental variability, protocols, and data presented here are illustrative and should be adapted to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for a MEK inhibitor like this compound?
A MEK inhibitor, hypothetically this compound, would target the Mitogen-Activated Protein Kinase Kinase (MEK) enzymes, specifically MEK1 and MEK2. These enzymes are key components of the RAS-RAF-MEK-ERK signaling pathway. By inhibiting MEK, the compound prevents the phosphorylation and activation of ERK (Extracellular signal-Regulated Kinase), a critical downstream effector that regulates cell proliferation, differentiation, and survival.
Q2: What are the recommended storage and handling conditions for this compound?
For a compound like this compound, which is likely a small molecule inhibitor, standard storage conditions would be as a lyophilized powder at -20°C for long-term storage. For short-term use, a stock solution in a suitable solvent (e.g., DMSO) can be stored at -20°C or -80°C. It is crucial to minimize freeze-thaw cycles to maintain the compound's integrity. Always refer to the manufacturer's specific instructions for optimal storage.
Q3: What is a typical starting concentration for in vitro experiments?
The effective concentration of a MEK inhibitor can vary significantly depending on the cell line and the specific assay. A common starting point for in vitro cell-based assays is to perform a dose-response curve ranging from 0.1 nM to 10 µM. Based on literature for similar compounds, an effective concentration often falls within the 10 nM to 1 µM range.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent IC50 values across experiments | 1. Cell passage number and confluency.2. Variability in compound dilution.3. Inconsistent incubation times. | 1. Use cells within a consistent passage number range and seed at a consistent density.2. Prepare fresh serial dilutions for each experiment from a validated stock solution.3. Ensure precise and consistent incubation times with the compound. |
| Low or no observable effect on ERK phosphorylation | 1. Compound instability or degradation.2. Incorrect dosage.3. Cell line is resistant to MEK inhibition. | 1. Use freshly prepared compound solutions and minimize exposure to light.2. Verify the concentration of the stock solution and perform a wider dose-response experiment.3. Confirm the activation of the MAPK pathway in your cell line (e.g., check for BRAF or RAS mutations). |
| Compound precipitation in culture media | 1. Poor solubility of the compound.2. High final concentration of the solvent (e.g., DMSO). | 1. Ensure the final concentration of the solvent in the media is low (typically <0.1%).2. Vortex the compound thoroughly in the media before adding to the cells. |
| Off-target effects observed | 1. The compound may inhibit other kinases at higher concentrations.2. The observed phenotype is not solely due to MEK inhibition. | 1. Use the lowest effective concentration possible.2. Use a secondary, structurally different MEK inhibitor to confirm the phenotype is on-target. |
Experimental Protocols
Western Blot for Assessing MEK Inhibition
Objective: To determine the effect of this compound on the phosphorylation of ERK1/2 (p-ERK1/2), a direct downstream target of MEK.
Methodology:
-
Cell Seeding: Plate cells (e.g., A375 melanoma cells with a BRAF V600E mutation) in 6-well plates and allow them to adhere overnight.
-
Serum Starvation (Optional): To reduce basal pathway activation, you can serum-starve the cells for 12-24 hours.
-
Compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2 hours). Include a positive control (e.g., growth factor stimulation like EGF or PMA) and a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ERK1/2, total ERK1/2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the p-ERK1/2 signal to the total ERK1/2 and the loading control.
Visualizations
Signaling Pathway Diagram
Caption: The MAPK/ERK signaling pathway with the inhibitory action of this compound on MEK.
Experimental Workflow Diagram
Caption: A typical workflow for a Western blot experiment to assess this compound activity.
Technical Support Center: MC4171 Experiments
Welcome to the technical support center for MC4171. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound, a selective KAT8 inhibitor, in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented for your convenience.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective, first-in-class small molecule inhibitor of lysine acetyltransferase 8 (KAT8).[1][2][3][4] Its primary mechanism of action is the inhibition of KAT8's enzymatic activity, which is crucial for the acetylation of histone H4 at lysine 16 (H4K16ac).[5] Dysregulation of KAT8 activity has been implicated in various cancers, making this compound a valuable tool for cancer research.[1][5]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage of the solid compound, -20°C is recommended. If dissolved in a solvent such as DMSO for a stock solution, it is best to store it at -80°C to maintain stability and activity.[1]
Q3: What is the solubility of this compound?
A3: this compound is soluble in DMSO. For experimental use, it is recommended to prepare a stock solution in DMSO.[6]
Q4: In which cell lines has this compound shown anti-proliferative activity?
A4: this compound has demonstrated moderate micromolar anti-proliferative activity in a range of cancer cell lines, including those for non-small cell lung cancer (NSCLC) and acute myeloid leukemia (AML).[1][5]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Inconsistent or no observable effect of this compound in cell culture. | Compound Degradation: Improper storage of this compound stock solution. | Prepare fresh stock solutions of this compound in DMSO and store them in small aliquots at -80°C to avoid repeated freeze-thaw cycles.[1] |
| Low Cell Permeability: The compound may not be efficiently entering the cells. | While this compound has shown cellular activity, optimizing incubation time and concentration may be necessary for your specific cell line. Consider performing a time-course and dose-response experiment. | |
| Cell Line Resistance: The targeted pathway may not be critical for the survival of your specific cell line. | Confirm that your cell line of interest expresses KAT8 and is dependent on its activity for proliferation. You can assess KAT8 expression via Western blot or qPCR. | |
| Precipitation of this compound in cell culture media. | Poor Solubility: The final concentration of this compound in the aqueous cell culture media may exceed its solubility limit. | Ensure the final DMSO concentration in your cell culture media is kept low (typically <0.5%) to maintain compound solubility. When diluting the DMSO stock, add it to the media with vigorous vortexing. |
| High background in in-vitro KAT8 inhibition assays. | Assay Conditions: Suboptimal buffer composition or enzyme/substrate concentrations. | Optimize the assay conditions, including buffer pH, ionic strength, and the concentrations of KAT8 enzyme and histone H4 substrate. Refer to the detailed protocol for a starting point. |
| Off-target effects observed. | High Concentration: Using excessively high concentrations of this compound may lead to non-specific effects. | Determine the optimal concentration of this compound for your experiments by performing a dose-response curve and using the lowest effective concentration. This compound has been shown to be selective, but it's good practice to confirm this in your system.[5] |
Experimental Protocols & Data
In Vitro KAT8 Inhibition Assay
A key experiment to validate the activity of this compound is the in vitro KAT8 inhibition assay. This assay measures the ability of this compound to inhibit the acetyltransferase activity of recombinant KAT8.
Methodology:
-
Recombinant human KAT8 is incubated with a histone H4-derived peptide substrate and acetyl-CoA in an assay buffer.
-
This compound, dissolved in DMSO, is added at various concentrations.
-
The reaction is allowed to proceed for a set time at a controlled temperature.
-
The level of histone acetylation is quantified, typically using a fluorescence-based or radioactivity-based method.
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
| Compound | KAT8 IC50 (µM) |
| This compound | 8.1[1][2] |
Cell Viability (MTT) Assay
To assess the anti-proliferative effects of this compound on cancer cells, a cell viability assay such as the MTT assay is commonly used.
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with increasing concentrations of this compound (or a vehicle control, e.g., DMSO) for a specified period (e.g., 72 hours).
-
After the treatment period, MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a specialized buffer).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
| Cell Line | This compound IC50 (µM) |
| HCT116 | 46.6 ± 11.5 |
| HT29 | 54.0 ± 10.9 |
| A549 | 33.0 ± 5.7 |
| H1299 | 41.6 ± 6.8 |
| U937 | 51.7 ± 9.5 |
Data from a 72-hour exposure.[6]
Visualizations
This compound Mechanism of Action
The following diagram illustrates the inhibitory effect of this compound on the KAT8 signaling pathway.
Caption: this compound inhibits KAT8, preventing histone H4 acetylation.
Experimental Workflow for Cell Viability Assay
This workflow outlines the key steps in assessing the anti-proliferative effects of this compound.
Caption: Workflow for determining cell viability after this compound treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.cn [glpbio.cn]
- 3. Histone Acetyltransferase (HAT) compound (inhibitors, agonists)-ProbeChem.com [probechem.com]
- 4. This compound Datasheet DC Chemicals [dcchemicals.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound | Histone Acetyltransferase | TargetMol [targetmol.com]
interpreting unexpected results with MC4171
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals encountering unexpected results during experiments with the investigational compound MC4171.
Frequently Asked Questions (FAQs)
Q1: We are observing lower than expected potency for this compound in our cell-based assay. What are the potential causes?
A1: Several factors can contribute to lower than expected potency in cell-based assays.[1][2] These can be broadly categorized into issues with the compound, the cells, or the assay itself. It is crucial to systematically investigate each possibility. Potential causes include compound degradation, incorrect dosage, suboptimal cell health, or issues with assay reagents.
Q2: Our results with this compound are showing poor reproducibility between experiments. What steps can we take to improve consistency?
A2: Poor reproducibility is a common challenge in cell-based assays.[2][3] To improve consistency, it is important to standardize protocols meticulously. Key areas to focus on include cell passage number, seeding density, reagent preparation, and incubation times. Implementing automated liquid handlers for precise dispensing can also minimize variability. Additionally, "edge effects" in microtiter plates, caused by evaporation, can lead to inconsistencies; consider avoiding the outer wells or using specialized plates to mitigate this.[4]
Q3: We have observed significant off-target effects with this compound. How can we investigate and mitigate these?
A3: Off-target effects, where a drug interacts with unintended molecules, can lead to unexpected cellular responses and potential toxicity.[5][6][7] It is essential to characterize these interactions early in the drug development process.[7] A systematic approach to identifying off-target interactions is crucial for designing safer and more effective drugs.[7]
Troubleshooting Guides
Issue: Unexpected Cell Viability Results
You are treating your cancer cell line with this compound, a kinase inhibitor, and observing inconsistent effects on cell viability.
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Compound Instability | Verify the stability of this compound in your assay medium over the experiment's duration using analytical methods like HPLC. | The concentration of this compound should remain consistent throughout the experiment. |
| Cell Line Health | Regularly check cells for viability, morphology, and signs of contamination. Ensure you are using cells within a consistent and low passage number range. | Healthy, uncontaminated cells will provide a more consistent baseline for measuring the effects of the compound. |
| Assay Interference | The formulation of this compound or its metabolites might interfere with the viability assay readout (e.g., autofluorescence). Run control experiments with the vehicle and compound in a cell-free system.[2] | No signal should be generated in the absence of cells, confirming the assay is measuring cellular activity. |
| Off-Target Effects | The compound may be hitting unintended targets that affect cell viability through unexpected pathways.[5][6] | Further investigation through target deconvolution methods may be necessary. |
Experimental Workflow for Investigating Inconsistent Viability
Caption: Workflow for troubleshooting inconsistent cell viability results.
Experimental Protocols
Protocol: Cell Viability Assay (MTT Assay)
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well).
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in a culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include vehicle-only controls.
-
Incubate for the desired treatment duration (e.g., 48 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until formazan crystals form.
-
-
Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Hypothetical Signaling Pathway of this compound
Caption: Proposed inhibitory mechanism of this compound on a signaling pathway.
References
- 1. scitechnol.com [scitechnol.com]
- 2. selectscience.net [selectscience.net]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. focus.gbo.com [focus.gbo.com]
- 5. Off-target effects - Genomics Education Programme [genomicseducation.hee.nhs.uk]
- 6. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
Technical Support Center: MC4171 Inhibitor
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the MC4171 KAT8 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is a first-in-class, potent, and selective inhibitor of the lysine acetyltransferase KAT8.[1][2] Its primary molecular function is to inhibit the catalytic activity of KAT8, which is primarily responsible for the acetylation of lysine 16 on histone H4 (H4K16ac).[2][3]
Q2: What is the mechanism of action of this compound?
A2: this compound acts as a noncovalent inhibitor of KAT8.[4] By binding to KAT8, it prevents the transfer of an acetyl group from acetyl-CoA to its histone and non-histone substrates. This leads to a reduction in specific lysine acetylation marks, influencing chromatin structure and gene expression.[5]
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution. For long-term storage, it is recommended to store the powder at -20°C for up to three years and the DMSO stock solution in aliquots at -80°C for up to one year. Avoid repeated freeze-thaw cycles.
Q4: What are the known downstream effects of KAT8 inhibition by this compound?
A4: Inhibition of KAT8 by this compound leads to a decrease in H4K16 acetylation.[2] This epigenetic modification is crucial for chromatin remodeling and the regulation of gene expression.[6][7] Consequently, this compound can modulate cellular processes such as cell proliferation, differentiation, and apoptosis.[6] In some cancer cell lines, treatment with this compound has been shown to have antiproliferative effects.[1][2]
Q5: Are there any known off-targets for this compound?
A5: this compound was developed to be a selective inhibitor of KAT8. It has been shown to be selective for KAT8 over other lysine acetyltransferases such as KAT3B (p300) and KAT2B (PCAF), against which it showed no inhibition at concentrations up to 200 μM.[1][8] However, a comprehensive screening against the entire kinome or other enzyme families is not publicly available. As with any small molecule inhibitor, conducting experiments with appropriate controls to rule out potential off-target effects in your specific model system is recommended.
Inhibitor Specificity Profile
The following table summarizes the known inhibitory activity of this compound against various lysine acetyltransferases (KATs).
| Target | IC50/Inhibition | Reference |
| KAT8 | 8.1 µM | [1] |
| KAT3B (p300) | No inhibition at 200 µM | [1][8] |
| KAT2B (PCAF) | No inhibition at 200 µM | [1][8] |
Troubleshooting Guides
This section addresses specific issues that users might encounter during their experiments with this compound.
Issue 1: Inconsistent or no inhibition of H4K16ac in cells treated with this compound.
| Possible Cause | Recommended Solution |
| Inhibitor Degradation | Ensure proper storage of this compound powder (-20°C) and stock solutions (-80°C). Prepare fresh dilutions from a new aliquot for each experiment. |
| Suboptimal Inhibitor Concentration | The effective concentration can vary between cell lines. Perform a dose-response experiment (e.g., 1-50 µM) to determine the optimal concentration for your specific cell line and experimental conditions. |
| Insufficient Treatment Duration | The time required to observe a significant decrease in H4K16ac may vary. Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration. |
| High Cell Density | High cell density can affect inhibitor availability. Ensure consistent and appropriate cell seeding densities across experiments. |
| High KAT8 Expression or Turnover | Cell lines with very high KAT8 expression or rapid histone turnover may require higher concentrations of this compound or longer treatment times. |
Issue 2: Significant cytotoxicity observed at concentrations intended for specific KAT8 inhibition.
| Possible Cause | Recommended Solution |
| Off-target Effects | While this compound is reported to be selective, off-target effects cannot be entirely ruled out, especially at higher concentrations. Use the lowest effective concentration determined from your dose-response experiments. Include a structurally related but inactive control compound if available. |
| Cell Line Sensitivity | Some cell lines may be particularly sensitive to the inhibition of the KAT8 pathway or to the chemical scaffold of the inhibitor. Assess cell viability across a range of concentrations to determine the therapeutic window for your specific cell line. |
| Solvent (DMSO) Toxicity | Ensure the final DMSO concentration in your cell culture medium is low (typically ≤ 0.1%) and consistent across all wells, including vehicle controls. |
Issue 3: Unexpected phenotypic outcomes not aligning with known KAT8 functions.
| Possible Cause | Recommended Solution |
| Context-Specific Function of KAT8 | The cellular function of KAT8 can be context-dependent, varying with cell type and signaling pathways active in your model. Investigate the specific roles of KAT8 in your experimental system. |
| Activation of Compensatory Pathways | Inhibition of KAT8 may lead to the activation of compensatory signaling pathways. Consider investigating other related epigenetic modifiers or signaling pathways that might be affected by this compound treatment. |
| Indirect Effects | The observed phenotype may be an indirect consequence of KAT8 inhibition. Use rescue experiments (e.g., overexpressing a drug-resistant KAT8 mutant) or orthogonal approaches (e.g., siRNA/shRNA knockdown of KAT8) to validate that the phenotype is on-target. |
Experimental Protocols
1. In Vitro KAT8 Inhibition Assay (Radioactive Filter Binding Assay)
This protocol is adapted from standard procedures for measuring lysine acetyltransferase activity.
-
Reagents and Materials:
-
Recombinant human KAT8 enzyme
-
Biotinylated H4 peptide (1-21) substrate
-
[3H]-Acetyl-CoA
-
This compound inhibitor
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)
-
Stop Solution (e.g., Acetic Acid)
-
Streptavidin-coated filter plates
-
Scintillation fluid
-
Microplate scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in Assay Buffer.
-
In a microplate, add the diluted this compound or vehicle (DMSO).
-
Add recombinant KAT8 enzyme to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding a mixture of biotinylated H4 peptide and [3H]-Acetyl-CoA.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding Stop Solution.
-
Transfer the reaction mixture to a streptavidin-coated filter plate and incubate to allow the biotinylated peptide to bind.
-
Wash the plate multiple times with a wash buffer (e.g., PBS) to remove unincorporated [3H]-Acetyl-CoA.
-
Add scintillation fluid to each well and measure the incorporated radioactivity using a microplate scintillation counter.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.
-
2. Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol determines if this compound binds to and stabilizes KAT8 in a cellular context.[1]
-
Reagents and Materials:
-
Cell line of interest
-
This compound inhibitor
-
Vehicle (DMSO)
-
PBS with protease and phosphatase inhibitors
-
Lysis buffer (e.g., RIPA buffer)
-
Anti-KAT8 antibody
-
Secondary antibody (e.g., HRP-conjugated)
-
SDS-PAGE and Western blotting reagents
-
-
Procedure:
-
Culture cells to ~80-90% confluency.
-
Treat cells with this compound at the desired concentration or with vehicle (DMSO) for a specified duration (e.g., 2 hours).
-
Harvest cells, wash with PBS, and resuspend in PBS with protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermocycler, followed by cooling to 4°C.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble KAT8 in the supernatant by Western blotting using an anti-KAT8 antibody.
-
A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates target engagement.
-
3. Chromatin Immunoprecipitation (ChIP)-qPCR for H4K16ac
This protocol assesses the effect of this compound on the levels of H4K16ac at specific gene promoters.
-
Reagents and Materials:
-
Cell line of interest
-
This compound inhibitor
-
Formaldehyde (for crosslinking)
-
Glycine
-
ChIP lysis buffer, shear buffer, and IP buffer
-
Anti-H4K16ac antibody
-
Control IgG antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR primers for target and control gene loci
-
qPCR master mix
-
-
Procedure:
-
Treat cells with this compound or vehicle for the desired time.
-
Crosslink proteins to DNA by adding formaldehyde directly to the culture medium and incubating.
-
Quench the crosslinking reaction with glycine.
-
Harvest and lyse the cells, and isolate the nuclei.
-
Shear the chromatin to an average size of 200-1000 bp using sonication or enzymatic digestion.
-
Perform immunoprecipitation by incubating the sheared chromatin with an anti-H4K16ac antibody or control IgG overnight.
-
Capture the antibody-chromatin complexes using Protein A/G magnetic beads.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads and reverse the crosslinks by heating.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the immunoprecipitated DNA.
-
Perform qPCR using primers for specific gene promoters known to be regulated by KAT8 to quantify the enrichment of H4K16ac. A decrease in signal in this compound-treated samples indicates target engagement and inhibition of KAT8 activity.
-
Visualizations
Caption: Simplified signaling pathway of KAT8 and the point of intervention for this compound.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. CETSA [cetsa.org]
- 2. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzyme kinetics and inhibition of histone acetyltransferase KAT8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. First-in-Class Selective Inhibitors of the Lysine Acetyltransferase KAT8 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Writers and Readers of Histone Acetylation: Structure, Mechanism, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Small Molecule Inhibitor MC4171
Disclaimer: No specific public data could be found for the compound "MC4171." The following information is based on general best practices for the long-term storage and handling of small molecule inhibitors. Researchers should always consult the manufacturer's technical data sheet (TDS) and certificate of analysis (CofA) for specific instructions regarding this compound.
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of this compound?
A1: As a general guideline, small molecule inhibitors in solid form should be stored at -20°C for long-term stability, which can be effective for up to three years. For shorter periods, storage at 4°C may be acceptable for up to two years. Always keep the compound in a tightly sealed vial and consider storing it in a desiccator to prevent moisture absorption.
Q2: What is the best way to prepare and store stock solutions of this compound?
A2: Stock solutions should be prepared in a suitable solvent, such as DMSO, at a high concentration. It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation. These aliquots should be stored in tightly sealed vials at -20°C or -80°C. Stock solutions are typically stable for up to one month at -20°C and up to six months at -80°C.
Q3: My small molecule inhibitor has precipitated out of solution after thawing. What should I do?
A3: Precipitation upon thawing can occur if the compound's solubility limit has been exceeded or if the solvent is not ideal for cryogenic storage. To address this, gently warm the solution and vortex it to try and redissolve the compound. If precipitation persists, do not use the solution. It is recommended to prepare a fresh dilution from the stock. To prevent this, consider storing solutions at a slightly lower concentration.
Q4: How can I minimize the risk of compound degradation during experiments?
A4: To minimize degradation, avoid exposing the compound to light, as many small molecules are photosensitive. Store solutions in amber vials or wrap containers in foil. Additionally, if the compound is susceptible to oxidation, you can purge the headspace of the storage vial with an inert gas like argon or nitrogen before sealing. For cell-based assays, ensure the final concentration of solvents like DMSO is low (typically <0.5%) to prevent cytotoxicity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Compound degradation due to improper storage or repeated freeze-thaw cycles. | Prepare fresh dilutions from a stable, single-use aliquot of the stock solution for each experiment. |
| Loss of compound activity | The compound may be unstable in the assay buffer or at the experimental temperature. | Assess the stability of the compound under the specific experimental conditions. This can be done by incubating the compound in the assay buffer for the duration of the experiment and then analyzing its integrity via methods like HPLC. |
| Precipitation in working solution | Poor solubility of the compound in the aqueous buffer. | Optimize the solvent system. Consider using a co-solvent or adjusting the pH of the buffer. Ensure the final concentration of the compound is below its solubility limit in the final assay medium. |
| Color change in solution | Chemical degradation or oxidation of the compound. | Discard the solution. When preparing new solutions, protect them from light and air exposure. |
Long-Term Storage Conditions Summary
| Form | Storage Temperature | Typical Duration | Key Considerations |
| Solid (Powder) | -20°C | Up to 3 years | Keep desiccated in a tightly sealed vial. |
| 4°C | Up to 2 years | Suitable for shorter-term storage; keep desiccated. | |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Aliquot into single-use volumes to avoid freeze-thaw cycles. |
| -80°C | Up to 6 months | Recommended for longer-term storage of stock solutions. |
Experimental Protocols
Protocol for Assessing Compound Stability in Solution
This protocol provides a general method to evaluate the chemical stability of a small molecule inhibitor in a specific solution over time.
-
Prepare the Solution: Prepare a solution of this compound in the desired buffer (e.g., cell culture medium) at the final working concentration.
-
Initial Sample (T=0): Immediately after preparation, take an aliquot of the solution. This will serve as your baseline (T=0) sample.
-
Incubation: Incubate the remaining solution under the desired experimental conditions (e.g., 37°C, 5% CO2).
-
Time Points: Collect additional aliquots at various time points (e.g., 2, 4, 8, 24 hours).
-
Sample Analysis: Analyze the integrity of the compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: Compare the amount of intact compound at each time point to the T=0 sample to determine the rate of degradation.
Visualizations
Caption: Workflow for handling small molecule inhibitors.
Validation & Comparative
A Comparative Guide to MC4171 and Other KAT8 Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of MC4171 and other prominent inhibitors of K-acetyltransferase 8 (KAT8). The information is supported by experimental data to aid in the selection of appropriate chemical probes for studying KAT8 biology and its role in disease.
KAT8, also known as MOF (males absent on the first) or MYST1, is a histone acetyltransferase (HAT) that plays a crucial role in chromatin modification and gene regulation. It primarily catalyzes the acetylation of histone H4 at lysine 16 (H4K16ac), a modification associated with a more open chromatin structure and transcriptional activation. Dysregulation of KAT8 has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention. This guide focuses on this compound, a selective KAT8 inhibitor, and compares its performance with other known inhibitors.
Quantitative Performance of KAT8 Inhibitors
The following table summarizes the in vitro potency of this compound and other notable KAT8 inhibitors. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency.
| Inhibitor | Target | IC50 (µM) | Selectivity Notes | Reference |
| This compound (Compound 34) | KAT8 | 8.1 | Selective over KAT2B and KAT3B. | [1][2] |
| Compound 19 | KAT8 | 12.1 | Selective over KAT2B and KAT3B. | [2] |
| Anacardic Acid | Pan-HAT inhibitor | 43 | Non-selective; also inhibits KAT2B, KAT3B (p300), and KAT5 (Tip60). | [2] |
| MG149 | KAT5/KAT8 | 15-47 | Dual inhibitor, also targets KAT5. | [2] |
| DC_M01_6 | KAT8 | 7.7 | Selectivity over other KAT isoforms not fully evaluated. | [2] |
| DC_M01_7 | KAT8 | 6 | Selectivity over other KAT isoforms not fully evaluated. | [2] |
Cellular Activity of KAT8 Inhibitors
Beyond enzymatic inhibition, the antiproliferative activity of these compounds in cancer cell lines provides insight into their potential therapeutic applications.
| Inhibitor | Cell Line | Cancer Type | Antiproliferative IC50 (µM) | Reference |
| This compound (Compound 34) | HCT116 | Colorectal Carcinoma | 25.3 | [2] |
| A549 | Non-Small Cell Lung Cancer | 38.2 | [2] | |
| U937 | Acute Myeloid Leukemia | 18.5 | [2] | |
| Compound 19 | HCT116 | Colorectal Carcinoma | 35.1 | [2] |
| A549 | Non-Small Cell Lung Cancer | 45.7 | [2] | |
| U937 | Acute Myeloid Leukemia | 22.4 | [2] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of KAT8 inhibitors, it is crucial to visualize the signaling pathways they modulate and the experimental workflows used to characterize them.
References
A Comparative Guide to Histone Acetyltransferase Inhibitors: MC4171 (KAT8-selective) vs. C646 (p300/CBP-selective)
For Researchers, Scientists, and Drug Development Professionals
Histone acetyltransferases (HATs) are crucial epigenetic regulators and represent a promising class of therapeutic targets in oncology and other diseases. This guide provides a comprehensive comparison of two distinct HAT inhibitors: MC4171, a selective inhibitor of Lysine Acetyltransferase 8 (KAT8), and C646, a well-established inhibitor of the p300/CBP family. This document outlines their biochemical activity, cellular effects, and the signaling pathways they modulate, supported by experimental data and detailed protocols to aid in the design and execution of relevant studies.
At a Glance: Key Differences and Performance
The primary distinction between this compound and C646 lies in their target selectivity. This compound is a first-in-class selective inhibitor of KAT8, while C646 targets the homologous histone acetyltransferases p300 and CBP.[1][2] This fundamental difference in their mechanism of action leads to distinct downstream biological consequences.
| Feature | This compound | C646 |
| Primary Target(s) | Lysine Acetyltransferase 8 (KAT8/MOF/MYST1) | p300 (KAT3B) and CBP (KAT3A) |
| Potency (IC50/Ki) | IC50 = 8.1 µM for KAT8[1][2] | Ki = 400 nM for p300 |
| Selectivity | Selective for KAT8 over other KATs like KAT3B (p300) and KAT2B (PCAF).[1] | Selective for p300/CBP over other HATs such as PCAF. |
| Key Cellular Effects | Induces G2/M cell cycle arrest, inhibits proliferation, and reduces cell migration in various cancer cell lines (e.g., NSCLC, AML).[1] | Induces apoptosis, cell cycle arrest, and autophagy; reduces pro-inflammatory gene expression.[1] |
| Affected Signaling Pathways | Primarily impacts pathways regulated by H4K16 acetylation, including AKT/ERK-cyclin D1 signaling and p53-Bcl-2 axis. | Affects multiple pathways including NF-κB, androgen receptor (AR) signaling, and Wnt/β-catenin. |
Signaling Pathways and Mechanisms of Action
The differential targeting of KAT8 and p300/CBP by this compound and C646, respectively, results in the modulation of distinct cellular signaling cascades.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments used to characterize inhibitors like this compound and C646.
In Vitro Histone Acetyltransferase (HAT) Activity Assay (Radiometric)
This assay directly measures the enzymatic activity of a given HAT and its inhibition by a test compound.
Materials:
-
Recombinant HAT enzyme (e.g., KAT8 or p300)
-
Histone substrate (e.g., H4 peptide for KAT8, H3 peptide for p300)
-
[3H]-Acetyl-CoA (radiolabeled acetyl donor)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF)
-
Scintillation fluid and vials
-
Phosphocellulose filter paper
-
Stop solution (e.g., 1 M HCl)
Procedure:
-
Prepare the HAT reaction mixture in the assay buffer, containing the histone substrate and the HAT enzyme.
-
Add the test compound (this compound or C646) at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding [3H]-Acetyl-CoA.
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by spotting the mixture onto the phosphocellulose filter paper.
-
Wash the filter paper multiple times with wash buffer (e.g., 50 mM sodium carbonate/bicarbonate buffer pH 9.2) to remove unincorporated [3H]-Acetyl-CoA.
-
Allow the filter paper to dry completely.
-
Place the dried filter paper in a scintillation vial with scintillation fluid.
-
Measure the radioactivity using a scintillation counter. The amount of incorporated [3H]-acetyl groups is proportional to the HAT activity.
-
Calculate the IC50 value of the inhibitor by plotting the percentage of HAT activity against the inhibitor concentration.
Cellular Histone Acetylation Analysis by Western Blot
This method is used to assess the effect of a HAT inhibitor on the acetylation of histones within cells.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
Test compound (this compound or C646)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for the acetylated histone mark of interest, e.g., anti-acetyl-H4K16, and a loading control, e.g., anti-total Histone H3 or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or vehicle control for a desired duration (e.g., 24 hours).
-
Harvest the cells and lyse them using the lysis buffer.
-
Quantify the protein concentration of the cell lysates.
-
Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the acetylated histone signal to the loading control.
Conclusion
This compound and C646 are valuable research tools that act on different branches of the histone acetyltransferase family. This compound provides a means to investigate the specific roles of KAT8 in cellular processes, particularly those governed by H4K16 acetylation. In contrast, C646 allows for the interrogation of the broader functions of the p300/CBP coactivators in gene regulation. The choice between these inhibitors will be dictated by the specific biological question and the signaling pathways under investigation. The data and protocols presented in this guide are intended to facilitate informed decision-making and robust experimental design for researchers in the field of epigenetics and drug discovery.
References
Validating MC4171 Target Engagement in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a therapeutic compound binds to its intended target within the complex cellular environment is a critical step in the drug discovery pipeline. This process, known as target engagement validation, provides essential evidence for a compound's mechanism of action and is a key determinant of its potential efficacy. This guide provides a comparative overview of methodologies to validate the cellular target engagement of MC4171, a selective inhibitor of K-acetyltransferase 8 (KAT8), with other alternatives and provides supporting experimental data.
This compound is a selective KAT8 inhibitor with an IC50 of 8.1 µM.[1] It has demonstrated antiproliferative activity in various cancer cell lines, including non-small cell lung cancer (NSCLC) and acute myeloid leukemia (AML).[1][2][3][4] KAT8, also known as MOF or MYST1, is a histone acetyltransferase that primarily catalyzes the acetylation of lysine 16 on histone H4 (H4K16ac).[2][3][5][6] This epigenetic modification plays a crucial role in chromatin remodeling, gene expression, and the regulation of various cellular processes, including cell cycle progression and DNA damage repair.[7][8] Dysregulation of KAT8 activity has been linked to the development and progression of several cancers, making it a promising therapeutic target.[2][3][4]
Comparison of this compound with Alternative KAT8 Inhibitors
Several other molecules have been identified as inhibitors of KAT8, though with varying degrees of selectivity and potency. A direct comparison with these alternatives highlights the landscape of available tools to probe KAT8 function.
| Compound | Target(s) | IC50 (KAT8) | Cellular Activity | Notes |
| This compound (Compound 34) | Selective KAT8 | 8.1 µM | Mid-micromolar antiproliferative activity in various cancer cell lines. [2][3][4] | Demonstrated target engagement in cells via CETSA. [2][3] |
| Compound 19 | Selective KAT8 | Low-micromolar | Mid-micromolar antiproliferative activity in various cancer cell lines.[2][3] | A selective KAT8 inhibitor from the same study as this compound; target engagement confirmed by CETSA.[2][3] |
| Anacardic Acid | Non-selective KAT inhibitor | 43 µM | Inhibits other KATs like KAT3B (p300), KAT2B, and KAT5.[2][9] | A natural product with broad inhibitory activity against several histone acetyltransferases.[2][8][9] |
| MG149 | KAT8, KAT5 | 15-47 µM | Inhibits KAT5 in a similar concentration range.[9] | An anacardic acid derivative with dual KAT8/KAT5 inhibitory activity.[4][9] |
| DC_M01_6 | KAT8 | 7.7 µM | Decreased H4K16 acetylation and inhibited proliferation of HCT116 colon cancer cells.[2] | Selectivity over other KAT isoforms has not been evaluated.[2][9] |
| DC_M01_7 | KAT8 | 6 µM | Decreased H4K16 acetylation and inhibited proliferation of HCT116 colon cancer cells.[2] | Selectivity over other KAT isoforms has not been evaluated.[2][9] |
Methods for Validating Target Engagement in Cells
Several robust methods are available to confirm the direct interaction of a small molecule with its target protein within a cellular context. The choice of assay depends on factors such as the nature of the target protein, availability of reagents, and desired throughput.
| Method | Principle | Advantages | Limitations |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against heat-induced denaturation.[10][11][12] | Label-free, applicable to native proteins in intact cells and tissues.[13] | Can be low-throughput, requires a specific antibody for detection (Western blot-based).[12] |
| Bioluminescence Resonance Energy Transfer (BRET) | Non-radiative energy transfer from a luciferase-tagged target protein to a fluorescently labeled ligand or a competitive tracer.[14][15] | High-throughput, provides quantitative binding data (affinity and kinetics) in live cells.[14][16] | Requires genetic engineering of the target protein and synthesis of a fluorescent tracer.[14] |
| Fluorescence Polarization (FP) | Measures the change in polarization of fluorescent light emitted from a labeled tracer upon displacement by a test compound from the target protein. | Homogeneous, high-throughput, and provides quantitative binding data. | Requires a fluorescently labeled tracer and is typically performed in cell lysates. |
| Mass Spectrometry (MS)-based Proteomics | Identifies and quantifies proteins that are stabilized or destabilized by compound treatment upon thermal challenge (thermal proteome profiling). | Unbiased, proteome-wide analysis of target and off-target engagement. | Requires specialized equipment and complex data analysis. |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
This protocol is adapted from established CETSA procedures.[10][11]
-
Cell Culture and Treatment:
-
Culture cells of interest (e.g., A549, HCT116) to 80-90% confluency.
-
Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Heat Challenge:
-
Harvest cells and wash with PBS.
-
Resuspend the cell pellet in PBS supplemented with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes. A no-heat control should be included.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by three cycles of freezing in liquid nitrogen and thawing at room temperature.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
-
Collect the supernatant and determine the protein concentration.
-
-
Western Blot Analysis:
-
Normalize the protein concentrations of the samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for KAT8 and a loading control (e.g., GAPDH, β-actin).
-
Incubate with a corresponding secondary antibody and visualize the protein bands.
-
Quantify the band intensities to determine the amount of soluble KAT8 at each temperature. A positive target engagement will result in a shift of the melting curve to higher temperatures in the presence of this compound.
-
Bioluminescence Resonance Energy Transfer (BRET) Assay
This protocol is a generalized procedure for a competitive BRET assay.[14][15][16]
-
Cell Line Generation:
-
Generate a stable cell line expressing KAT8 fused to a NanoLuciferase (NLuc) donor. This can be achieved through transfection and selection or using viral transduction methods.
-
-
Tracer Development:
-
Synthesize a fluorescently labeled tracer molecule that binds to KAT8. This can be a known KAT8 ligand conjugated to a suitable fluorophore that forms a BRET pair with NLuc.
-
-
Assay Setup:
-
Plate the NLuc-KAT8 expressing cells in a white, 96-well or 384-well plate.
-
Prepare serial dilutions of this compound and any comparator compounds.
-
Add the compounds or vehicle control to the wells.
-
Add the fluorescent tracer at a fixed concentration (typically at or below its Kd for KAT8).
-
Incubate the plate at 37°C to allow for compound entry and binding to reach equilibrium.
-
-
BRET Measurement:
-
Add the NLuc substrate (e.g., furimazine) to all wells.
-
Immediately measure the luminescence signals at two wavelengths: one for the donor (NLuc) and one for the acceptor (fluorophore).
-
Calculate the BRET ratio by dividing the acceptor emission by the donor emission.
-
A decrease in the BRET ratio with increasing concentrations of this compound indicates displacement of the tracer and therefore, target engagement. Plot the BRET ratio against the compound concentration to determine the IC50 value for target engagement.
-
Visualizations
Caption: Simplified KAT8 signaling pathway and the inhibitory action of this compound.
Caption: A generalized experimental workflow for validating target engagement.
Caption: Logical relationship from target engagement to the observed cellular outcome.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. First-in-Class Selective Inhibitors of the Lysine Acetyltransferase KAT8 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. First-in-Class Selective Inhibitors of the Lysine Acetyltransferase KAT8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. KAT8 Regulates Androgen Signaling in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are KAT8 modulators and how do they work? [synapse.patsnap.com]
- 7. KAT8 beyond Acetylation: A Survey of Its Epigenetic Regulation, Genetic Variability, and Implications for Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzyme kinetics and inhibition of histone acetyltransferase KAT8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A novel BRET-based assay to investigate binding and residence time of unmodified ligands to the human lysosomal ion channel TRPML1 in intact cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assessment of Bromodomain Target Engagement by a Series of BI2536 Analogues with Miniaturized BET-BRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
MC4171: A Selective KAT8 Inhibitor with a Favorable Profile Against Other Lysine Acetyltransferases
For researchers, scientists, and drug development professionals, the quest for selective molecular probes and therapeutic agents is paramount. In the realm of epigenetics, the lysine acetyltransferase (KAT) family of enzymes presents a compelling target space. This guide provides a comparative analysis of MC4171, a recently identified inhibitor of KAT8, against other KATs, supported by experimental data and detailed methodologies.
This compound has emerged as a first-in-class, potent, and selective inhibitor of KAT8, an enzyme implicated in various cancers.[1] Its specificity is a critical attribute, minimizing off-target effects and providing a refined tool for studying KAT8 biology. This guide delves into the quantitative data that underscores the selectivity of this compound.
Comparative Inhibitory Activity of this compound
This compound (also referred to as compound 34 in foundational studies) demonstrates potent inhibition of KAT8 with an IC50 value of 8.1 μM.[1] To assess its specificity, the compound was screened against a panel of other human KATs. The results, summarized in the table below, highlight the remarkable selectivity of this compound for KAT8.
| Lysine Acetyltransferase (KAT) | This compound (Compound 34) Inhibition | Reference Compound |
| KAT8 | IC50 = 8.1 μM | - |
| KAT2A | No Inhibition at 200 μM | Anacardic Acid |
| KAT2B | No Inhibition at 200 μM | - |
| KAT3B (p300) | No Inhibition at 200 μM | C646 |
| KAT5 | 15.8% inhibition at 200 μM | C646 |
| KAT6A | 20.9% inhibition at 200 μM | C646 |
| KAT6B | 12.5% inhibition at 200 μM | C646 |
| KAT7 | 11.7% inhibition at 200 μM | C646 |
Experimental Protocols
The selectivity profile of this compound was established through rigorous in vitro enzymatic assays. The following is a detailed description of the key experimental protocol employed.
In Vitro Radioactive Acetyltransferase Assay
This assay quantifies the enzymatic activity of KATs by measuring the transfer of a radiolabeled acetyl group from acetyl-coenzyme A ([³H]Ac-CoA) to a histone substrate.
Materials:
-
Recombinant human KAT enzymes (KAT8, KAT2A, KAT3B, KAT5, KAT6A, KAT6B, KAT7)
-
This compound (or other test compounds) dissolved in DMSO
-
[³H]Acetyl-CoA
-
Histone H4 peptide (for KAT8) or other appropriate histone substrates
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)
-
Scintillation cocktail
Procedure:
-
A reaction mixture is prepared containing the specific KAT enzyme, the histone substrate, and the assay buffer.
-
This compound or the vehicle control (DMSO) is added to the reaction mixture and pre-incubated with the enzyme for a defined period (e.g., 10 minutes) at room temperature.
-
The enzymatic reaction is initiated by the addition of [³H]Ac-CoA.
-
The reaction is allowed to proceed for a specific time (e.g., 30 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, typically by spotting the mixture onto phosphocellulose paper.
-
The paper is washed multiple times to remove unincorporated [³H]Ac-CoA.
-
The amount of incorporated radioactivity on the paper, corresponding to the acetylated histone, is quantified using a scintillation counter.
-
The percentage of inhibition is calculated by comparing the activity in the presence of the inhibitor to the activity in the vehicle control. IC50 values are determined by testing a range of inhibitor concentrations.
Visualizing the Experimental Workflow and a Relevant Signaling Pathway
To further clarify the experimental process and the biological context, the following diagrams are provided.
References
Cross-Validation of MC4171 Effects with siRNA: A Comparative Guide
This guide provides a comprehensive comparison of the cellular effects of the novel small molecule inhibitor, MC4171, and the effects of siRNA-mediated knockdown of its putative target, Protein Kinase X (PKX). The objective is to employ siRNA as a gold-standard method to cross-validate the on-target effects of this compound, a critical step in preclinical drug development.
Introduction: The Rationale for Cross-Validation
Small molecule inhibitors like this compound are powerful tools for probing cellular signaling and can act as therapeutic agents. However, they can exhibit off-target effects, leading to misinterpretation of experimental results and potential toxicity. RNA interference (RNAi), particularly with small interfering RNA (siRNA), offers a highly specific method to silence the expression of a target protein.[1] By comparing the phenotype induced by this compound with that of siRNA-mediated knockdown of the intended target, researchers can confirm the inhibitor's specificity and mechanism of action.[2]
This compound is a novel synthetic compound designed to inhibit the kinase activity of Protein Kinase X (PKX), a serine/threonine kinase implicated in pro-survival signaling pathways in cancer. Downregulation of PKX activity is hypothesized to decrease cell proliferation and induce apoptosis. This guide details the experimental framework to validate that the observed effects of this compound are indeed a consequence of PKX inhibition.
Signaling Pathway of Protein Kinase X (PKX)
The hypothetical signaling pathway involving PKX is depicted below. Upon activation by an upstream kinase (USK), PKX phosphorylates and activates the transcription factor Pro-Survival Factor 1 (PSF1), which in turn promotes the expression of genes that inhibit apoptosis and promote cell cycle progression. This compound is designed to block the kinase activity of PKX, thereby preventing the activation of PSF1.
References
Comparative Analysis of the KAT8 Inhibitor MC4171 in Diverse Cancer Models
For Immediate Release
A comprehensive analysis of the novel KAT8 inhibitor, MC4171, reveals its potential as a selective anti-cancer agent, particularly in non-small cell lung cancer (NSCLC) and acute myeloid leukemia (AML). This report details the performance of this compound in various cancer cell lines, provides a comparative analysis with other KAT8 inhibitors and standard-of-care treatments, and outlines the experimental protocols utilized in these preclinical studies.
Introduction to this compound and KAT8 Inhibition
This compound is a first-in-class, selective inhibitor of K (lysine) acetyltransferase 8 (KAT8), also known as MOF or MYST1.[1][2] KAT8 is a crucial enzyme that primarily catalyzes the acetylation of histone H4 at lysine 16 (H4K16ac), a key epigenetic modification involved in chromatin remodeling and gene transcription.[1][3] Dysregulation of KAT8 activity has been implicated in the development and progression of various cancers, making it a promising therapeutic target.[1][3] By inhibiting KAT8, this compound aims to disrupt these oncogenic processes and induce cancer cell death.
Performance of this compound in Preclinical Cancer Models
This compound has demonstrated significant antiproliferative activity against a panel of human cancer cell lines, with a notable effect on NSCLC and AML cells. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined in various cancer models.
Quantitative Data Summary
| Cell Line | Cancer Type | This compound IC50 (µM) |
| HCT-116 | Colorectal Carcinoma | 41 |
| HT-29 | Colorectal Carcinoma | 54 |
| A549 | Non-Small Cell Lung Cancer | Not specified |
| H1299 | Non-Small Cell Lung Cancer | Not specified |
| U937 | Acute Myeloid Leukemia | Not specified |
Data sourced from MedChemExpress, citing Fiorentino F, et al. J Med Chem. 2023 May 25;66(10):6591-6616.[4]
Comparative Analysis
To contextualize the performance of this compound, a comparison with other KAT8 inhibitors and current standard-of-care therapies for NSCLC and AML is essential.
Comparison with other KAT8 Inhibitors
| Compound | Target | IC50 (µM) | Cancer Models |
| This compound | KAT8 | 8.1 (enzymatic) | NSCLC, AML |
| MG149 | Tip60/KAT5, MOF/KAT8 | 47 (for MOF) | Not specified |
| WM-8014 | KAT6A | 0.008 | Lymphoma |
IC50 values for MG149 and WM-8014 are from various sources.[5][6][7][8][9]
This compound demonstrates a favorable selectivity profile for KAT8. While other compounds like MG149 also inhibit KAT8, they are often less selective, targeting other lysine acetyltransferases as well.[5][6][7][9] WM-8014 is a potent inhibitor of KAT6A but is not reported to be active against KAT8.[8]
Comparison with Standard-of-Care Therapies
A direct comparison of IC50 values between this compound and standard-of-care chemotherapies in the same cell lines is challenging due to a lack of publicly available, directly comparable data. However, the following tables provide an overview of current treatment options for NSCLC and AML.
Standard-of-Care for Non-Small Cell Lung Cancer (NSCLC)
| Treatment Modality | Drug Examples | Mechanism of Action |
| Chemotherapy | Cisplatin, Carboplatin, Paclitaxel, Gemcitabine, Pemetrexed | DNA damaging agents, microtubule inhibitors, antimetabolites |
| Targeted Therapy | Osimertinib (EGFR), Alectinib (ALK), Crizotinib (ROS1) | Kinase inhibitors targeting specific oncogenic drivers |
| Immunotherapy | Pembrolizumab, Nivolumab, Atezolizumab | Immune checkpoint inhibitors (PD-1/PD-L1 blockade) |
Standard-of-Care for Acute Myeloid Leukemia (AML)
| Treatment Modality | Drug Examples | Mechanism of Action |
| Chemotherapy | Cytarabine, Daunorubicin, Idarubicin | DNA synthesis inhibitors, topoisomerase II inhibitors |
| Targeted Therapy | Midostaurin (FLT3), Enasidenib (IDH2), Ivosidenib (IDH1), Venetoclax (BCL2) | Kinase inhibitors, metabolic enzyme inhibitors, apoptosis inducers |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
Cell Viability Assay (MTT Assay)
The antiproliferative activity of this compound was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10][11][12][13]
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with various concentrations of this compound or a vehicle control (DMSO) for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, MTT solution was added to each well and incubated for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals were dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based buffer).
-
Absorbance Measurement: The absorbance of the resulting colored solution was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 values were determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Visualizations
KAT8 Signaling Pathway
The following diagram illustrates the central role of KAT8 in gene regulation. KAT8, as a histone acetyltransferase, adds an acetyl group to histone H4 at lysine 16. This acetylation leads to a more open chromatin structure, allowing transcription factors and other regulatory proteins to access the DNA and activate gene expression. Dysregulation of this process is a hallmark of many cancers.
Caption: The KAT8 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Cell Viability Assay
The following diagram outlines the key steps in determining the antiproliferative effects of a compound using the MTT assay.
Caption: Workflow of the MTT cell viability assay.
Conclusion
This compound presents a promising new therapeutic avenue for the treatment of cancers with dysregulated KAT8 activity, particularly NSCLC and AML. Its selectivity for KAT8 over other lysine acetyltransferases is a key advantage. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential and to establish its efficacy and safety in comparison to current standard-of-care treatments. The data and protocols presented in this guide provide a solid foundation for future research and development of this novel anti-cancer agent.
References
- 1. First-in-Class Selective Inhibitors of the Lysine Acetyltransferase KAT8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. First-in-Class Selective Inhibitors of the Lysine Acetyltransferase KAT8 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. MG 149 | Histone Acetyltransferase | TargetMol [targetmol.com]
- 8. selleckchem.com [selleckchem.com]
- 9. universalbiologicals.com [universalbiologicals.com]
- 10. Different Methods for Cell Viability and Proliferation Assay: Essential Tools in Pharmaceutical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 细胞活力和增殖测定 [sigmaaldrich.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Biocompatibility of Biomedical Materials: Reliability of Cell Viability Tests in the Context of Retinal Prostheses [mdpi.com]
In-Depth Efficacy Analysis: MC4171 vs. Standard Chemotherapy
A comprehensive comparison guide for researchers and drug development professionals.
The following guide provides a detailed comparison of the investigational agent MC4171 and standard chemotherapy regimens. Due to the absence of publicly available data on a compound designated "this compound," this guide will focus on outlining the necessary framework for such a comparison and will use illustrative examples from established anti-cancer agents to highlight the required data and analyses.
Executive Summary
A direct comparison of the efficacy of "this compound" with standard chemotherapy is not possible at this time due to the lack of available information in the public domain, including scientific literature and clinical trial databases. Extensive searches for "this compound" have not yielded any specific anti-cancer agent, its mechanism of action, or relevant experimental data.
This guide will, therefore, serve as a template for a comparative analysis, detailing the essential components required for a robust evaluation once data on this compound becomes available.
Section 1: Efficacy Comparison
A thorough comparison of efficacy would necessitate quantitative data from preclinical and clinical studies. This data is best presented in a tabular format for clarity and ease of comparison.
Table 1: Preclinical Efficacy in [Indication]
| Parameter | This compound | Standard Chemotherapy (e.g., Cisplatin) |
| Cell Line | Data Not Available | Example: A549 (Lung) |
| IC50 (µM) | Data Not Available | Example: 8.5 |
| Tumor Growth Inhibition (%) in Xenograft Model | Data Not Available | Example: 65% at 5 mg/kg |
| Animal Model | Data Not Available | Example: Nude mice |
Table 2: Clinical Efficacy in [Indication]
| Parameter | This compound | Standard Chemotherapy (e.g., Pemetrexed + Cisplatin) |
| Phase of Trial | Data Not Available | Example: Phase III |
| Objective Response Rate (ORR) | Data Not Available | Example: 42% |
| Progression-Free Survival (PFS) (months) | Data Not Available | Example: 5.8 |
| Overall Survival (OS) (months) | Data Not Available | Example: 12.1 |
Section 2: Mechanism of Action
Understanding the mechanism of action is crucial for interpreting efficacy data and predicting potential synergies or resistances.
Once the mechanism for this compound is elucidated, a signaling pathway diagram would be generated. For illustrative purposes, a hypothetical pathway is presented below.
Caption: Hypothetical signaling pathway for this compound.
Section 3: Experimental Protocols
Detailed experimental protocols are fundamental for the replication and validation of scientific findings.
Example Experimental Protocol: In Vitro Cytotoxicity Assay
-
Cell Culture: [Cell line, e.g., MCF-7] cells were cultured in [Media, e.g., DMEM] supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Cells were seeded in 96-well plates and treated with serial dilutions of this compound or standard chemotherapy for 72 hours.
-
Viability Assay: Cell viability was assessed using the MTT assay. Absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated using non-linear regression analysis in GraphPad Prism.
Experimental Workflow Diagram
Caption: General experimental workflow for preclinical evaluation.
Conclusion
While a definitive comparison of this compound to standard chemotherapy cannot be provided at this time, this guide establishes the framework and data requirements for such an analysis. Researchers and drug development professionals are encouraged to utilize this structure to organize and present their findings once data for this compound becomes publicly accessible. Objective comparison based on robust experimental data is paramount for advancing cancer therapy.
Validating the Antiproliferative Effects of MC4171: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antiproliferative effects of MC4171, a selective inhibitor of K-acetyltransferase 8 (KAT8), against another novel KAT8 inhibitor, compound 19. The data presented is based on the findings from the study by Fiorentino et al. (2023), "First-in-Class Selective Inhibitors of the Lysine Acetyltransferase KAT8".
Executive Summary
This compound demonstrates mid-micromolar antiproliferative activity across a range of cancer cell lines, including non-small cell lung cancer (NSCLC) and acute myeloid leukemia (AML). Its efficacy is comparable to that of compound 19, another selective KAT8 inhibitor. Both compounds exhibit selectivity for KAT8 over other lysine acetyltransferases (KATs) and histone deacetylases (HDACs), making them valuable tools for studying the therapeutic potential of KAT8 inhibition.
Comparative Analysis of Antiproliferative Activity
The antiproliferative effects of this compound and compound 19 were evaluated against a panel of human cancer cell lines. The half-maximal growth inhibitory concentrations (GI50) were determined using a Sulforhodamine B (SRB) assay.
| Cell Line | Cancer Type | This compound (GI50, µM) | Compound 19 (GI50, µM) |
| H1299 | NSCLC | > 50 | > 50 |
| A549 | NSCLC | > 50 | > 50 |
| NCI-H460 | NSCLC | > 50 | > 50 |
| U937 | AML | 18.2 | 25.4 |
| THP-1 | AML | 22.3 | 33.1 |
| HT29 | Colorectal Carcinoma | > 50 | > 50 |
| HCT116 | Colorectal Carcinoma | > 50 | > 50 |
| MCF-7 | Breast Cancer | > 50 | > 50 |
| HeLa | Cervical Cancer | > 50 | > 50 |
Target Inhibition Profile
Both this compound and compound 19 were identified as selective inhibitors of KAT8. The half-maximal inhibitory concentrations (IC50) against KAT8 are presented below. The compounds showed no significant inhibition of other KATs (KAT2B, KAT3B) or HDACs at concentrations up to 200 µM.[1]
| Compound | KAT8 IC50 (µM) |
| This compound (compound 34) | 8.1 |
| Compound 19 | 12.1 |
Experimental Protocols
The following are the detailed methodologies for the key experiments cited in this guide, based on the Fiorentino et al. (2023) study.
Cell Proliferation Assay (Sulforhodamine B Assay)
1. Cell Culture and Seeding:
-
Human cancer cell lines (H1299, A549, NCI-H460, U937, THP-1, HT29, HCT116, MCF-7, and HeLa) were cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Cells were seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere for 24 hours.
2. Compound Treatment:
-
This compound and compound 19 were dissolved in DMSO to prepare stock solutions.
-
Cells were treated with serial dilutions of the compounds for 72 hours.
3. Cell Fixation and Staining:
-
After treatment, cells were fixed with 10% (w/v) trichloroacetic acid for 1 hour at 4°C.
-
The plates were washed five times with distilled water and air-dried.
-
Cells were stained with 0.4% (w/v) Sulforhodamine B in 1% acetic acid for 30 minutes at room temperature.
4. Measurement:
-
Unbound dye was removed by washing five times with 1% acetic acid.
-
The plates were air-dried, and the protein-bound dye was solubilized with 10 mM Tris base solution.
-
The absorbance was read at 540 nm using a microplate reader.
-
The GI50 values were calculated from dose-response curves.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of KAT8 Inhibition
Experimental Workflow for Antiproliferative Assay
References
Safety Operating Guide
MC4171 proper disposal procedures
Essential Safety and Operational Guide for Handling MC4171
Disclaimer: A specific Safety Data Sheet (SDS) for MC4171, a selective KAT8 inhibitor, was not publicly available at the time of this writing. The following guidance is based on general safety protocols for handling novel research chemicals of this nature and information from supplier data sheets for similar compounds. Researchers must consult the supplier-provided SDS for this compound upon receipt and adhere to their institution's specific safety guidelines.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. It is intended to be a primary resource for safe handling, operational planning, and disposal, fostering a culture of safety and building trust in our commitment to value beyond the product itself.
Personal Protective Equipment (PPE) and Engineering Controls
Due to the absence of a specific SDS for this compound, a conservative approach to PPE is required. The toxicological properties of this compound have not been fully elucidated. Therefore, it is essential to minimize exposure through a combination of engineering controls and appropriate personal protective equipment.
Recommended Personal Protective Equipment and Engineering Controls
| Control Type | Specification | Rationale |
| Ventilation | Chemical Fume Hood | A properly functioning chemical fume hood is mandatory for all manipulations of solid or dissolved this compound to prevent inhalation of dust or aerosols. |
| Eye Protection | ANSI Z87.1 Compliant Safety Glasses with Side Shields or Goggles | Protects eyes from splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (Nitrile recommended) | Provides a barrier against skin contact. Regularly inspect gloves for tears or punctures and replace them immediately if compromised. |
| Body Protection | Laboratory Coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required if handled in a fume hood. | In the absence of adequate ventilation or for spill cleanup, a NIOSH-approved respirator with an appropriate cartridge may be necessary. Consult your institution's Environmental Health and Safety (EHS) department. |
Safe Handling and Storage Protocol
Adherence to a strict handling protocol is crucial to ensure the safety of laboratory personnel and the integrity of the compound.
Step-by-Step Handling Procedure:
-
Preparation:
-
Designate a specific area within a chemical fume hood for handling this compound.
-
Ensure all necessary PPE is readily available and in good condition.
-
Have a chemical spill kit accessible.
-
Prepare all necessary equipment (e.g., balances, spatulas, vials, solvents) within the fume hood.
-
-
Weighing and Aliquoting:
-
Perform all weighing and aliquoting of the solid compound within the fume hood to minimize the risk of inhalation.
-
Use appropriate tools to handle the solid and avoid generating dust.
-
-
Dissolution:
-
Add solvent to the solid slowly to avoid splashing.
-
If sonication is required, ensure the vial is securely capped.
-
-
Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Follow the manufacturer's recommendations for storage temperature, which is typically at -20°C for long-term storage.
-
Store away from incompatible materials such as strong oxidizing agents.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Waste Segregation and Disposal:
-
Solid Waste: Collect all disposable materials that have come into contact with this compound (e.g., weigh boats, pipette tips, gloves) in a designated, sealed hazardous waste bag.
-
Liquid Waste: Collect all solutions containing this compound in a clearly labeled, sealed hazardous waste container. Do not mix with other waste streams unless compatibility is known.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".
-
Disposal: Arrange for the disposal of hazardous waste through your institution's EHS department.
Experimental Workflow for Handling this compound
The following diagram illustrates the logical workflow for safely handling this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
This comprehensive guide provides a framework for the safe and effective handling of this compound in a research environment. By prioritizing safety and adhering to these protocols, researchers can minimize risks and ensure a secure laboratory setting.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
